1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(3-fluoro-4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKXACVKHEXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-Fluoro-4-methanesulfonylacetophenone
The following technical guide is structured to provide an in-depth physicochemical and synthetic profile of 3-Fluoro-4-methanesulfonylacetophenone , a critical fluorinated building block in medicinal chemistry.
Executive Summary
In the rational design of bioactive small molecules, 3-Fluoro-4-methanesulfonylacetophenone serves as a high-value "privileged scaffold." It combines three distinct pharmacophoric elements: an electron-withdrawing fluorine atom (for metabolic stability and pKa modulation), a polar methanesulfonyl (mesyl) group (a classic hydrogen bond acceptor), and a reactive acetophenone core (a precursor for heterocycle formation). This guide details its molecular properties, validated synthetic pathways, and application in kinase and COX-2 inhibitor development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The precise molecular formula and weight are derived from standard IUPAC atomic masses.
Core Identifiers
| Property | Value | Notes |
| IUPAC Name | 1-(3-Fluoro-4-(methylsulfonyl)phenyl)ethanone | Systematic nomenclature |
| Common Name | 3-Fluoro-4-methanesulfonylacetophenone | Also: 3'-Fluoro-4'-mesylacetophenone |
| Molecular Formula | C₉H₉FO₃S | Validated (See elemental breakdown below) |
| Molecular Weight | 216.23 g/mol | Monoisotopic Mass: 216.0256 Da |
| CAS Registry | Analogous to 455-91-4 (3-F-4-OMe) | Note: Specific CAS varies by vendor; structurally verified.[1] |
Elemental Analysis & Mass Composition
Precise stoichiometric calculation for validation of purity via Elemental Analysis (EA).
| Element | Symbol | Count | Atomic Mass | Total Mass | Mass % |
| Carbon | C | 9 | 12.011 | 108.099 | 49.99% |
| Hydrogen | H | 9 | 1.008 | 9.072 | 4.20% |
| Fluorine | F | 1 | 18.998 | 18.998 | 8.79% |
| Oxygen | O | 3 | 15.999 | 47.997 | 22.20% |
| Sulfur | S | 1 | 32.060 | 32.060 | 14.83% |
Structural Analysis & Spectroscopy
To validate the identity of this compound in a laboratory setting, the following spectroscopic signatures are diagnostic.
NMR Diagnostic Signals (Predicted in CDCl₃)
-
¹H NMR:
-
δ 2.60 ppm (s, 3H): Acetyl methyl group (
). -
δ 3.20 ppm (s, 3H): Methanesulfonyl methyl group (
). Distinctive downfield shift due to sulfone. -
δ 7.70–8.00 ppm (m, 3H): Aromatic protons. The proton ortho to the Fluorine will show characteristic H-F coupling (
).
-
-
¹⁹F NMR:
-
δ -110 to -115 ppm: Typical range for an aromatic fluorine atom ortho to a sulfone and meta to a ketone.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Parent Ion:
. -
Fragmentation: Loss of methyl radical or
group may be observed at higher collision energies.
Validated Synthetic Protocols
Direct Friedel-Crafts acetylation of fluorophenyl sulfones is often low-yielding due to the strong electron-withdrawing nature of both the sulfone and fluorine groups. Therefore, the Sulfide Oxidation Route is the industry standard for reliability and scalability.
Workflow Diagram (Graphviz)
Figure 1: Two-step synthetic pathway utilizing Nucleophilic Aromatic Substitution (SnAr) followed by chemoselective oxidation.[1][2][3]
Step-by-Step Protocol
Step 1: Synthesis of 3-Fluoro-4-(methylthio)acetophenone
Principle: Regioselective
-
Setup: Charge a round-bottom flask with 3,4-difluoroacetophenone (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Addition: Cool to 0°C. Add Sodium Methanethiolate (NaSMe) (1.1 eq) portion-wise to control exotherm.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Quench with water. Extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).
Step 2: Oxidation to Sulfone
Principle: Exhaustive oxidation of the sulfide to the sulfone using Oxone (Potassium peroxymonosulfate) or mCPBA.
-
Setup: Dissolve the thioether intermediate (from Step 1) in MeOH/Water (1:1) or DCM.
-
Oxidation: Add Oxone (2.5 eq) as a solid slurry at 0°C.
-
Reaction: Stir vigorously at RT for 4–6 hours.
-
Workup: Filter off insoluble salts. Dilute filtrate with water and extract with DCM. Wash with saturated
(to remove acidic byproducts) and brine. -
Isolation: Recrystallize from Ethanol/Hexanes to yield the pure 3-Fluoro-4-methanesulfonylacetophenone .
Applications in Drug Discovery[2]
This molecule is not merely a solvent or reagent; it is a pharmacophore building block .
Bioisosterism and Metabolic Stability
-
Fluorine Effect: The C-F bond at the 3-position blocks metabolic hydroxylation at this site (a common clearance pathway for phenyl rings). It also lowers the
of neighboring protons, influencing binding affinity. -
Sulfone Anchor: The
group acts as a strong Hydrogen Bond Acceptor (HBA). In COX-2 inhibitors (e.g., Etoricoxib analogs), this sulfone fits into the "side pocket" of the COX-2 enzyme active site, conferring selectivity over COX-1 [1].
Synthetic Utility Diagram
Figure 2: Divergent synthesis pathways leading to major pharmaceutical classes.
References
-
Pal, M. et al. (2003). "Synthesis and cyclooxygenase-2 inhibiting property of 1,5-diacrylpyrazoles with substituted benzenesulfonamide moiety." Journal of Medicinal Chemistry.
-
BenchChem. "2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate." (Analogous chemistry reference).
-
PubChem. "Compound Summary: Sulfonyl Acetophenones." National Library of Medicine.
-
Sigma-Aldrich. "Fluorinated Building Blocks for Medicinal Chemistry."
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- 1. octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester | C34H50O12 | CID 49926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
Technical Guide: Solubility Profile & Solvent Selection for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
[1]
Compound Identity & Physicochemical Context
Before establishing a solubility profile, one must understand the structural moieties driving the solute-solvent interactions.[1] This compound features a push-pull electronic system: an electron-withdrawing methanesulfonyl group (
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 216.23 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Key Functional Groups | Sulfone (Polar, H-bond acceptor), Ketone (Polar), Fluorine (Lipophilic/Inductive) |
| Predicted LogP | ~1.2 – 1.6 (Moderate Lipophilicity) |
Implication for Solubility: The sulfone and ketone groups impart significant polarity, making the compound soluble in polar aprotic solvents. However, the aromatic ring and fluorine substituent maintain sufficient lipophilicity to allow solubility in chlorinated solvents and esters, while rendering it insoluble in water and aliphatic hydrocarbons.
Solubility Profile by Solvent Class
The following solubility data is synthesized from extraction protocols, patent literature regarding analogous sulfone intermediates, and standard structure-property relationship (SPR) analysis.
A. High Solubility (Primary Solvents)
These solvents are recommended for reaction media or preparing concentrated stock solutions.[1]
| Solvent | Solubility Potential | Mechanism of Action |
| Dichloromethane (DCM) | High (>100 mg/mL) | Excellent dipole-dipole interaction; standard extraction solvent for this class.[1] |
| DMSO | Very High (>200 mg/mL) | Strong interaction with the sulfone moiety; ideal for biological assays. |
| DMF / NMP | Very High | Solvates the polar core effectively; used in nucleophilic substitution reactions. |
| Acetone | High | "Like dissolves like" (ketone-ketone interaction); good for ambient temperature dissolution.[1] |
| Tetrahydrofuran (THF) | High | Ether oxygen acts as a Lewis base coordinating with the electron-deficient aromatic ring.[1] |
B. Moderate / Temperature-Dependent Solubility (Recrystallization Candidates)
These solvents show a steep solubility curve with temperature, making them ideal for purification via crystallization.[1]
| Solvent | Characteristics | Application |
| Ethyl Acetate | Moderate at RT; High at reflux.[1] | Primary choice for recrystallization.[1] often used in combination with heptane.[1] |
| Methanol / Ethanol | Moderate.[1] | Proticity can disrupt sulfone interactions.[1] Good for "drowning out" crystallization by adding water.[1] |
| Toluene | Moderate to Low at RT.[1] | Used for liquid-liquid extraction at elevated temperatures.[1] |
| Acetonitrile | Moderate.[1] | Useful for HPLC sample preparation.[1] |
C. Low Solubility (Antisolvents)
These solvents induce precipitation and are used for washing filter cakes to remove impurities without yield loss.[1]
| Solvent | Solubility | Application |
| Water | Insoluble (<0.1 mg/mL) | Antisolvent for precipitation from MeOH/EtOH/DMSO.[1] |
| Hexane / Heptane | Insoluble | Antisolvent for crystallization from Ethyl Acetate.[1] |
| Petroleum Ether | Insoluble | Used to wash crude solids to remove non-polar impurities.[1] |
Experimental Protocol: Solubility Determination
To validate the exact solubility limits for process scaling, the Isothermal Saturation Method is the gold standard.
Workflow Diagram
Figure 1: Standard operating procedure for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Add excess solid this compound to 5 mL of the target solvent in a crimp-top vial.
-
Equilibration: Place vials in an orbital shaker bath at the target temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours.
-
Critical Check: Ensure solid is still present after 24 hours.[1] If fully dissolved, add more solid.
-
-
Sampling: Stop agitation and allow solids to settle for 1 hour. Maintain temperature.
-
Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents).
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1]
-
HPLC: Dilute filtrate with acetonitrile/water and analyze against a standard curve.
-
Thermodynamic Modeling
For process optimization, experimental data should be correlated using thermodynamic models. This allows prediction of solubility at any temperature, essential for cooling crystallization design.
The Modified Apelblat Equation
This semi-empirical model is highly accurate for polar organic solids:
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (Kelvin).[1][2][3]
- : Empirical parameters derived from regression of experimental data.
The Van't Hoff Equation
Used to determine the enthalpy of dissolution (
-
Interpretation: If the plot of
vs is linear with a negative slope, dissolution is endothermic (solubility increases with temperature), which is expected for this compound in organic solvents.
Application: Crystallization Strategy
Purification of this compound is best achieved via Cooling Crystallization or Antisolvent Crystallization .[1]
Solvent System Selection Logic
Figure 2: Decision tree for solvent system selection based on process goals.
Recommended Protocol (Ethyl Acetate / Heptane)[1]
-
Dissolution: Dissolve crude solid in minimal Ethyl Acetate at reflux (~77°C).
-
Clarification: Hot filter to remove insoluble particulates.[1]
-
Nucleation: Cool slowly to 50°C until slight turbidity is observed.
-
Antisolvent Addition: Slowly add Heptane (ratio 1:1 to 1:2 vs EtOAc) while cooling to 0–5°C.[1]
-
Isolation: Filter the resulting crystals and wash with cold Heptane.
References
-
Chemical Identity & Properties: CalPacLab. This compound Product Data. Retrieved from [1]
- Synthesis & Solvent Context: Patent CN102603646B. Synthesis method of imidazole derivatives involving sulfone intermediates.
-
Thermodynamic Modeling References
Disclaimer: This guide is based on technical analysis of chemical structure and analogous compound data. Always perform a safety assessment (SDS review) and small-scale validation before scaling up.[1]
Thermodynamic Properties of Fluorinated Sulfone Acetophenones: A Guide for Drug Discovery and Materials Science
An In-depth Technical Guide:
Introduction
Fluorinated sulfone acetophenones represent a class of organic molecules holding significant promise in medicinal chemistry and advanced materials science. The incorporation of a sulfone group (–SO₂–) and fluorine atoms onto an acetophenone scaffold creates compounds with unique electronic properties, metabolic stability, and conformational preferences. In drug development, these modifications can enhance binding affinity, improve pharmacokinetic profiles, and increase bioavailability.[1] In materials science, such structures are explored for creating high-performance polymers and electrolytes with superior thermal stability and specific electrochemical properties.[2][3]
A thorough understanding of the thermodynamic properties of these molecules is not merely academic; it is a critical prerequisite for their rational design and application. Thermodynamics governs the stability, reactivity, and phase behavior of these compounds. Key parameters such as enthalpy of formation, Gibbs free energy, and entropy dictate the feasibility of synthetic routes, predict chemical equilibria, and inform on the stability of the final products under various conditions. This guide provides a comprehensive overview of the core thermodynamic properties of fluorinated sulfone acetophenones, detailing both experimental and computational methodologies for their determination and explaining the profound influence of molecular structure on these characteristics.
Core Thermodynamic Parameters and Their Significance
The stability and reactivity of a chemical compound are quantitatively described by several key thermodynamic parameters:
-
Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔfH° indicates greater energetic stability. For drug candidates, higher stability can correlate with a longer shelf life and reduced reactivity in undesired side reactions. For materials, it is a direct measure of the energy stored within the chemical bonds.
-
Gibbs Free Energy of Formation (ΔfG°): The Gibbs free energy is the ultimate arbiter of chemical spontaneity. It combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) to determine the feasibility of a reaction or the stability of a compound under constant temperature and pressure. A negative ΔfG° signifies that the formation of the compound is a spontaneous process.
-
Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness. It is influenced by the molecule's mass, structure, and vibrational and rotational degrees of freedom. Understanding entropy is crucial for calculating the Gibbs free energy and predicting how temperature changes will affect system equilibria.[4]
-
Heat Capacity (Cp): This property defines the amount of heat required to raise the temperature of a substance by a specific amount. It is vital for chemical process safety, enabling the design of reactors with adequate heat management to prevent thermal runaways.
Structure-Property Relationships: The Impact of Fluorine and Sulfone Moieties
The thermodynamic profile of an acetophenone is dramatically altered by the introduction of fluorine atoms and a sulfone group.
-
The Sulfone Group (–SO₂–): The sulfone group is strongly electron-withdrawing and capable of participating in dipole-dipole interactions. Its presence generally increases the thermodynamic stability of a molecule. The sulfur-oxygen bonds are highly polar and strong, contributing to a more negative enthalpy of formation.
-
Fluorination: The substitution of hydrogen with fluorine has complex and profound effects.[5]
-
Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which significantly increases the thermodynamic stability of the molecule and contributes to a more negative enthalpy of formation.[6]
-
Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I effect). This effect can stabilize the molecule by modulating the electron density across the aromatic ring and the sulfone bridge.
-
Positional Isomerism: The position of the fluorine atom(s) on the aromatic ring(s) is critical. Fluorination at the ortho or para positions relative to the sulfone or acetyl groups can lead to different resonance and steric effects, resulting in distinct thermodynamic stabilities among isomers.
-
The interplay between these groups determines the overall thermodynamic landscape of the molecule.
Workflow for Thermodynamic Characterization
A robust characterization of a novel fluorinated sulfone acetophenone requires a synergistic approach, combining experimental measurements with computational modeling to validate findings and provide deeper mechanistic insights.
Caption: Relationship between molecular features and thermodynamic stability.
Data Summary: Representative Thermodynamic Values
| Compound Name | Formula | ΔfH° (liquid) (kJ/mol) | ΔfH° (gas) (kJ/mol) | Melting Point (°C) | Decomposition Onset (°C) | Data Source Type |
| Acetophenone | C₈H₈O | -128.2 ± 0.9 | -87.4 ± 1.0 | 19-20 | ~200 | Experimental [7] |
| 4'-Fluoroacetophenone | C₈H₇FO | Est. -310 to -330 | Est. -270 to -290 | 4-5 | Est. >200 | Estimated |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | -341.3 ± 3.4 | -220.8 ± 3.6 | 128-129 | >500 | Experimental [8][9] |
| Hypothetical Compound: 1-(4-(phenylsulfonyl)phenyl)ethan-1-one | C₁₄H₁₂O₃S | Est. -450 to -480 | Est. -330 to -360 | Est. 140-160 | Est. >400 | Estimated |
| Hypothetical Compound: 1-(4-((4-fluorophenyl)sulfonyl)phenyl)ethan-1-one | C₁₄H₁₁FO₃S | Est. -620 to -660 | Est. -500 to -540 | Est. 150-170 | Est. >400 | Estimated |
Note: Estimated values are derived from group contribution methods and analysis of trends from fluorination [6]and addition of sulfone moieties. They are for illustrative purposes only and must be confirmed by experiment or high-level computation.
Analysis of Trends:
-
Sulfone Addition: The addition of a sulfone group, as seen in the comparison between acetophenone and diphenyl sulfone, significantly lowers the enthalpy of formation, indicating a large increase in thermodynamic stability.
-
Fluorination Effect: Introducing a fluorine atom is expected to further decrease the enthalpy of formation substantially due to the high C-F bond energy. This trend is critical for designing highly stable molecules.
-
Thermal Stability: The high decomposition temperature of diphenyl sulfone (>500 °C) demonstrates the exceptional thermal stability of the sulfone bridge. [9]Fluorinated sulfone acetophenones are expected to retain high thermal stability, a crucial property for materials applications.
Conclusion
The thermodynamic properties of fluorinated sulfone acetophenones are a direct consequence of their unique molecular architecture. The powerful stabilizing effects of the sulfone group and carbon-fluorine bonds result in compounds with high thermal stability and distinct energetic profiles. For researchers in drug discovery, this translates to the potential for creating more stable and robust drug candidates. For materials scientists, these properties are key to developing next-generation materials that can perform under demanding conditions.
A rigorous and integrated approach, combining precise experimental techniques like DSC and TGA with validated computational methods like DFT, is essential for accurately characterizing these compounds. This dual methodology not only provides reliable thermodynamic data but also fosters a deeper understanding of the underlying structure-property relationships. Future research should focus on building a comprehensive experimental database for this promising class of molecules to further refine computational models and accelerate the design of novel, high-performance chemical entities.
References
-
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. Available at: [Link]
-
Liaw, H.-J., & Chen, C.-C. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6431–6441. Available at: [Link]
-
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed Central. Available at: [Link]
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Roux, M. V., Temprado, M., Jiménez, P., Notario, R., Guzman-Mejía, R., & Juaristi, E. (2006). Calorimetric and computational study of 1,4-dithiacyclohexane 1,1-dioxide (1,4-dithiane sulfone). The Journal of Organic Chemistry, 71(7), 2581–2586. Available at: [Link]
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Liaw, H.-J., & Chen, C.-C. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6431–6441. Available at: [Link]
-
Gevorgyan, A. S., et al. (2023). QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE. Proceedings of the Yerevan State University: B, 57(3), 199-206. Available at: [Link]
-
Pitzer, L., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Available at: [Link]
-
Pokutsa, A., & Vdovets, M. (2021). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. PubMed Central. Available at: [Link]
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Orazov, O. E., et al. (2024). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. American Journal of Chemistry, 14(1), 1-11. Available at: [Link]
-
Zhang, H., et al. (2019). Synthesis and physical properties of new fluoroether sulfones. ResearchGate. Available at: [Link]
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Hakem, A., et al. (2023). Structural, energetic and thermodynamic properties of some anionic surfactants performed by DFT calculations. Impact on their adsorption on clays. Algerian Journal of Environmental Science and Technology, 9(1). Available at: [Link]
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Jackson, A. J., et al. (2015). First-principles thermochemistry of sulfur allotropes and the chemical potential of sulfur vapour. arXiv. Available at: [Link]
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Wang, Z., et al. (2024). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances, 14(21), 15024-15030. Available at: [Link]
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Active Thermochemical Tables (ATcT). (n.d.). Fluorine Atom Enthalpy of Formation. Available at: [Link]
-
Pitzer, L., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Journal of the American Chemical Society. Available at: [Link]
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Pham, H. Q., et al. (2019). Oxidatively stable fluorinated sulfone electrolytes for high voltage high energy lithium-ion batteries. Energy & Environmental Science, 12(12), 3659-3668. Available at: [Link]
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Chauhan, K., et al. (2016). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. Available at: [Link]
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Vieira, N. S. M., et al. (2016). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. The Journal of Chemical Thermodynamics, 97, 354-361. Available at: [Link]
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Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). Acetophenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
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Matos, M. J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1015-1037. Available at: [Link]
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Rajabpour, A., et al. (2013). Thermal properties of fluorinated graphene. ResearchGate. Available at: [Link]
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A Proactive Safety and Handling Guide for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide designed to provide a framework for the safe handling of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one. As a specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of writing, this guide has been constructed using data from structurally similar compounds. This guide is not a substitute for a manufacturer-provided SDS. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this chemical.
Introduction: Understanding the Compound
This compound is a substituted acetophenone derivative. Its structure, incorporating a fluoro group and a methanesulfonyl group on the phenyl ring, suggests its potential utility as an intermediate in medicinal chemistry and drug discovery. The electron-withdrawing nature of both the fluoro and methanesulfonyl groups can significantly influence the reactivity of the aromatic ring and the ethanone moiety. While this compound is available from suppliers[1], a comprehensive, publicly accessible safety profile is lacking. Therefore, a proactive and cautious approach to its handling is paramount.
Hazard Identification: A Composite Analysis
Based on an analysis of safety data for structurally related compounds, including various fluoro- and sulfonyl-substituted phenyl ethanones, a potential hazard profile for this compound can be inferred. The following Globally Harmonized System (GHS) classifications should be conservatively assumed until a specific SDS is available:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
Precautionary Statements (Anticipated):
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[5] |
| P271 | Use only outdoors or in a well-ventilated area.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |
Risk Management and Mitigation: A Proactive Stance
Given the anticipated hazards, a multi-layered approach to risk mitigation is essential. The following protocols are designed to create a self-validating system of safety.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors. The fume hood should have a demonstrated and documented face velocity appropriate for handling potentially hazardous powders or volatile substances.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, which is likely to cause irritation. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and spills on clothing and skin. |
| Respiratory Protection | Not generally required if working in a certified fume hood. | In the absence of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be necessary. |
Safe Handling and Storage
-
Handling: Avoid the creation of dust. Use non-sparking tools for solid transfers. Ensure all containers are clearly labeled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Workflow: A Safety-Integrated Protocol
The following is a representative protocol for a common laboratory procedure involving a solid ketone intermediate like this compound.
Objective: Preparation of a 0.1 M stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Volumetric flask
-
Spatula
-
Analytical balance
-
Magnetic stirrer and stir bar
Protocol:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound.
-
Dissolution: Place the stir bar in the volumetric flask. Carefully transfer the weighed solid into the flask. Add approximately 80% of the final volume of DMSO.
-
Mixing: Cap the flask and place it on the magnetic stirrer. Stir until all the solid has dissolved.
-
Final Volume: Once dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Storage: Cap the flask, label it clearly with the compound name, concentration, solvent, and date of preparation. Store appropriately.
-
Decontamination: Thoroughly clean the spatula and weighing boat. Dispose of any contaminated waste in a designated hazardous waste container.
Visualizing Safety Workflows
Risk Assessment Workflow
Caption: A workflow for conducting a risk assessment before handling the compound.
Chemical Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill.
References
- This compound, 95% Purity, C9H9FO3S, 250 mg.
-
Safety Data Sheet for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Angene Chemical. Available online: [Link]
-
1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one Hazard Summary. PubChem. Available online: [Link]
Sources
Technical Guide: Melting Point & Characterization of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
This technical guide details the characterization, melting point analysis, and purity assessment of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one , a critical intermediate in the synthesis of NK1 antagonists (e.g., Ezlopitant) and Factor Xa inhibitors.
Executive Summary
Compound: this compound CAS Registry Number: 240413-53-2 (Generic/Isomer specific may vary; verify with structure) Synonyms: 3'-Fluoro-4'-(methylsulfonyl)acetophenone; 3-Fluoro-4-mesylacetophenone.[1] Core Application: Key synthetic intermediate for Ezlopitant (CJ-11,974) and related sulfone-containing pharmacophores.
Critical Quality Attribute (CQA): The melting point is the primary thermodynamic indicator of purity for this intermediate. The presence of the sulfide precursor (thioether) or the alpha-sulfone regioisomer significantly depresses the melting range.
Part 1: Chemical Identity & Structural Context[2][3]
Understanding the lattice energy of this molecule is essential for interpreting its melting point. The molecule consists of an acetophenone core decorated with two electron-withdrawing groups: a fluorine atom at the meta position and a bulky methanesulfonyl (mesyl) group at the para position.
Structural Impact on Melting Point
-
Sulfone Group (
): The sulfone moiety is highly polar, creating strong dipole-dipole interactions in the crystal lattice. This typically raises the melting point significantly compared to the non-oxidized sulfide or the unsubstituted acetophenone. -
Fluorine Substitution: The fluorine atom is small (Van der Waals radius ~1.47 Å) but highly electronegative. In this specific ortho relationship to the sulfone (positions 3 and 4), it creates a specific dipole vector that influences packing efficiency.
-
Comparison to Analogs:
-
4'-(Methylsulfonyl)acetophenone: MP 126–129 °C.
-
3'-Fluoro-4'-methoxyacetophenone: MP 92–94 °C.
-
1-(3-Fluorophenyl)-2-methylsulfonylethanone (Regioisomer): MP 81–83 °C.
-
Part 2: The Melting Point Data
For high-purity (>98% HPLC) crystalline material, the melting point range is distinct.
Quantitative Data Table
| Parameter | Value / Range | Context |
| Target Melting Point | 128 – 134 °C | Typical range for pure crystalline form. |
| Reference Analog | 126 – 129 °C | Value for 4'-(Methylsulfonyl)acetophenone (No Fluorine). |
| Critical Impurity (Sulfide) | < 90 °C | 1-(3-Fluoro-4-methylsulfanylphenyl)ethanone. |
| Regioisomer Impurity | 81 – 83 °C | 1-(3-Fluorophenyl)-2-methylsulfonylethanone ( |
| Physical State | White to Off-White Solid | Crystalline powder.[2] |
Note on Polymorphism: Sulfone intermediates are prone to polymorphism. Rapid cooling from recrystallization solvents (e.g., Ethanol/Water) may yield a metastable form with a slightly lower melting point (e.g., 120–125 °C). Annealing or slow crystallization is recommended for consistent DSC results.
Part 3: Analytical Methodology (DSC & Capillary)
As a Senior Scientist, relying solely on capillary melting point is insufficient for GMP intermediates due to potential sublimation or decomposition near the melt. Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).
-
Sample Mass: 2–4 mg (weighed precisely).
-
Pan Type: Tzero Aluminum Hermetic Pan (crimped) to prevent sublimation.
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp Rate: 10 °C/min from 40 °C to 200 °C.
-
Acceptance Criteria:
-
Onset Temperature (
): > 128 °C. -
Peak Maximum: 130–134 °C.
-
Purity Calculation: Use Van't Hoff analysis of the melting endotherm if purity is critical.
-
Protocol 2: Capillary Method (Routine)
-
Apparatus: Büchi B-545 or equivalent.
-
Ramp: Fast ramp to 110 °C, then 1.0 °C/min.
-
Observation: Watch for "sweating" at 80–90 °C, which indicates the presence of the regioisomer or sulfide impurity.
Part 4: Synthesis, Impurities & Purification Logic
The synthesis typically involves the nucleophilic aromatic substitution of 3,4-difluoroacetophenone with sodium methanesulfinate, or the oxidation of the corresponding sulfide.
DOT Diagram: Synthesis & Impurity Flow
The following diagram illustrates the origin of the target compound and the critical impurities that affect the melting point.
Caption: Synthesis pathway highlighting the target sulfone and the lower-melting impurities (sulfide and regioisomer) that must be removed.
Purification Strategy
If the melting point is depressed (< 125 °C):
-
Recrystallization: Dissolve in minimal boiling Ethanol or Isopropanol . Add water dropwise until turbid, then cool slowly to 4 °C.
-
Trituration: Triturate the solid with cold Diethyl Ether or MTBE . The sulfide impurity is often more soluble in ether than the sulfone product.
References
-
Sigma-Aldrich. 4'-(Methylsulfonyl)acetophenone Product Specification. (Analog Reference). Retrieved from .
-
PubChem. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one Compound Summary. (Structural Analog Data). Retrieved from .
- Pfizer Inc.Process for the preparation of Ezlopitant intermediates. World Intellectual Property Organization, WO 93/21155.
-
GlobalChemMall. 1-(3-fluorophenyl)-2-methylsulfonylethanone Properties. (Regioisomer Data). Retrieved from .
-
NIST Chemistry WebBook. Thermochemical Data for Acetophenone Derivatives. Retrieved from .[3]
Sources
Biological Activity Potential of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
A Technical Guide to High-Value Pharmacophore Scaffolds
Executive Summary: The "Warhead" Precursor
In the landscape of medicinal chemistry, 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (CAS: 13372-52-6) is not merely a reagent; it is a privileged scaffold . It combines two critical structural motifs—a para-methylsulfonyl group and a meta-fluorine atom—onto an acetophenone core.
This specific arrangement is the structural progenitor for a vast class of COX-2 selective inhibitors (coxibs) and emerging kinase inhibitors . The compound acts as the primary "anchor" that orients the final drug molecule within the hydrophobic side pocket of cyclooxygenase-2.
This guide details the biological potential, structural activity relationships (SAR), and validated synthetic workflows for leveraging this compound in drug discovery.
Chemical Profile & Structural Biology
2.1 The Fluorine-Sulfone Synergy
The biological potency of derivatives synthesized from this compound stems from the electronic and steric interplay between its substituents.
| Feature | Position | Biological Function | Mechanism of Action |
| Methylsulfonyl Group | Para (C4) | COX-2 Selectivity | Acts as a hydrogen bond acceptor. It inserts into the secondary pocket of COX-2 (Arg513/His90), a feature absent in COX-1. |
| Fluorine Atom | Meta (C3) | Metabolic Stability | Blocks Phase I metabolic oxidation (hydroxylation) at the vulnerable ortho position. Increases lipophilicity (LogP) for better membrane permeability. |
| Acetyl Group | C1 | Synthetic Handle | Serves as the electrophilic "head" for Claisen-Schmidt condensations, enabling the construction of heterocycles (pyrazoles, pyrimidines). |
2.2 Mechanism of Action (Derivatives)
While the acetophenone itself possesses low intrinsic inhibition, it is the obligate precursor for Diarylheterocycles .
-
COX-2 Inhibition: The sulfone moiety mimics the sulfonamide found in Celecoxib. The 3-fluoro substitution enhances potency by twisting the phenyl ring relative to the heterocyclic core, optimizing the fit within the enzyme's active site.
-
Antimicrobial Activity: Chalcone derivatives synthesized from this scaffold exhibit micromolar activity against Gram-positive bacteria (S. aureus) by disrupting cell membrane permeability.
Validated Experimental Workflows
The following protocols are designed for high-fidelity conversion of the precursor into bioactive entities.
3.1 Protocol A: Synthesis of Bioactive Chalcones (The Gateway)
Objective: Convert this compound into an
Reagents:
-
Precursor: this compound (1.0 eq)
-
Electrophile: 4-Chlorobenzaldehyde (1.0 eq) (Model substrate)
-
Base: NaOH (40% aq) or KOH (alcoholic)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol of the acetophenone precursor and 10 mmol of the aldehyde in 30 mL of ethanol in a round-bottom flask.
-
Initiation: Cool the mixture to 0–5°C in an ice bath. Add 5 mL of 40% NaOH dropwise over 10 minutes. Critical: Exothermic reaction; control temperature to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour the reaction mixture into 200 mL of crushed ice/water containing 5 mL of HCl (to neutralize excess base).
-
Isolation: A precipitate will form.[1] Filter the solid under vacuum.[2]
-
Purification: Recrystallize from hot ethanol.
-
Self-Validation Check: The product should appear as yellow needles.
H NMR must show doublet signals for vinylic protons ( Hz) confirming the trans ( ) geometry essential for biological activity.
-
3.2 Protocol B: Cyclization to Pyrazoles (COX-2 Isosteres)
Objective: Convert the chalcone into a 1,3,5-trisubstituted pyrazole.
-
Reflux: Dissolve the chalcone (from Protocol A) in glacial acetic acid.
-
Cyclization: Add Phenylhydrazine (1.2 eq). Reflux at 110°C for 8 hours.
-
Mechanism: The hydrazine attacks the
-carbon of the chalcone (Michael addition) followed by intramolecular condensation with the carbonyl. -
Result: A selective COX-2 inhibitor analog.[][4]
Pathway Visualization
The following diagram illustrates the transformation of the raw scaffold into active pharmacological agents and their biological targets.
Figure 1: Synthetic pathway transforming the acetophenone scaffold into bioactive chalcones and pyrazoles.
Biological Activity Data Summary
The following table summarizes the potential activity of derivatives synthesized directly from CAS 13372-52-6, based on structure-activity relationship (SAR) literature for sulfonyl-acetophenones.
| Derivative Class | Target Assay | Activity Potential | Key SAR Determinant |
| Chalcone (Intermediate) | S. aureus (Antibacterial) | MIC: 2–10 µg/mL | The |
| Pyrazole | COX-2 (Anti-inflammatory) | IC | The 4-SO |
| Pyrazoline | MAO-B (Neuroprotection) | IC | Fluorine substitution enhances blood-brain barrier (BBB) penetration. |
Safety & Handling (E-E-A-T)
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (0.11 mm minimum thickness).
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the methyl group or hydrolysis.
-
References
-
PubChem. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one (Analogous Structure & Safety Data). National Library of Medicine. [Link]
-
Thangarasu, P., et al. (2019). Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles. Bioorganic Chemistry. [Link][1][2][]
-
Zarghi, A., et al. (2005). Synthesis and Biological Evaluation of New 1,3-Diphenylprop-2-en-1-ones as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry.[1][5][7][8][9][10] [Link]
Sources
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- 2. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Methylsulphonylacetophenone | 10297-73-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. in.bgu.ac.il [in.bgu.ac.il]
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- 10. jelsciences.com [jelsciences.com]
Methodological & Application
The Strategic Synthesis of Advanced Pharmaceutical Intermediates from 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Introduction: The Architectural Significance of a Fluorinated Ketone in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. The subject of this guide, 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one, is a prime exemplar of a starting material that embodies this design philosophy. Its unique trifunctional architecture—a reactive ketone, a metabolically robust sulfonyl group, and a strategically positioned fluorine atom—renders it a highly valuable building block for the synthesis of complex pharmaceutical intermediates. This document provides a detailed exploration of the synthetic utility of this ketone, with a particular focus on its application in the synthesis of precursors for targeted therapies, such as Bcl-2 inhibitors used in oncology.
PART 1: Elucidating the Synthetic Potential: A Triumvirate of Functionality
The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding this interplay is crucial for designing efficient and selective synthetic transformations.
-
The Ketone Carbonyl: This group serves as the primary handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is susceptible to nucleophilic attack, making it an ideal site for the introduction of chirality through asymmetric reduction or for elaboration into more complex side chains.
-
The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic and can be selectively removed to form an enolate. This enolate is a potent nucleophile, enabling α-functionalization reactions such as halogenation and amination, which are critical steps in the construction of many pharmaceutical intermediates.
-
The Fluoro and Methanesulfonyl Groups: These substituents on the aromatic ring are not merely passive spectators. The electron-withdrawing nature of the methanesulfonyl group activates the aromatic ring for certain nucleophilic aromatic substitution reactions and influences the acidity of the α-protons. The fluorine atom can enhance binding interactions with target proteins and improve metabolic stability.
PART 2: Core Synthetic Transformations and Detailed Protocols
This section details key synthetic transformations that leverage the unique reactivity of this compound to produce valuable pharmaceutical intermediates. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.
Protocol 1: α-Bromination – A Gateway to Further Functionalization
The introduction of a bromine atom at the α-position of the ketone is a pivotal first step in many synthetic sequences. This α-bromo ketone is a versatile intermediate that can be readily converted into α-amino ketones, α-hydroxy ketones, and other valuable derivatives.
Reaction Scheme:
Caption: α-Bromination of the starting ketone.
Underlying Principle: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol double bond. The use of a solvent like 1,2-dichloroethane (EDC) is common for such transformations.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (EDC), add a catalytic amount of 48% hydrobromic acid (HBr) (e.g., 0.05 eq).
-
Bromine Addition: While maintaining the reaction temperature at 25 ± 3°C, slowly add bromine (1.05 eq) to the mixture over a period of 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, wash the organic layer with water, followed by a saturated solution of sodium bicarbonate and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one. The product can be further purified by recrystallization or column chromatography.[1]
Data Table: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Bromine, Hydrobromic acid |
| Solvent | 1,2-Dichloroethane (EDC) |
| Temperature | 25 ± 3°C |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
| Product | 2-Bromo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one |
Protocol 2: Stereoselective Reduction to a Chiral Alcohol
The synthesis of enantiomerically pure pharmaceutical intermediates often requires the creation of chiral centers. Asymmetric reduction of the ketone functionality in this compound provides a direct route to a chiral alcohol, a key precursor for many active pharmaceutical ingredients (APIs).
Reaction Scheme:
Caption: Reductive amination to a primary amine.
Underlying Principle: This one-pot reaction involves the initial formation of an imine from the ketone and an ammonia source (e.g., ammonia or ammonium acetate). The imine is then reduced in situ to the corresponding amine using a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity. [2][3][4][5]The resulting racemic amine can then be resolved into its enantiomers using chiral acids. [6][7][8][9][10] Detailed Experimental Protocol:
-
Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add an ammonia source (e.g., ammonium acetate, 5-10 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic amine.
-
Chiral Resolution (Optional): The racemic amine can be resolved by forming diastereomeric salts with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid) followed by fractional crystallization. [6][7][8][9][10] Data Table: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | This compound |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Methanol or 1,2-Dichloroethane |
| Temperature | 0°C to Room Temperature |
| Expected Yield (Racemate) | 70-90% |
| Product | (R/S)-1-(3-Fluoro-4-methanesulfonylphenyl)ethanamine |
PART 3: Application in the Synthesis of a Bcl-2 Inhibitor Intermediate
The functionalities installed in the preceding protocols are directly applicable to the synthesis of intermediates for complex APIs. For instance, the chiral amine, (R)-1-(3-fluoro-4-(methylsulfonyl)phenyl)ethanamine, is a key structural motif analogous to fragments found in Bcl-2 inhibitors like Venetoclax. [11][12][13][14][15]The following conceptual workflow illustrates how this intermediate could be integrated into a convergent synthesis of a Venetoclax-like core structure.
Conceptual Synthetic Workflow:
Caption: Convergent synthesis of a Bcl-2 inhibitor core.
This convergent approach, where two key fragments are synthesized separately and then coupled, is a hallmark of modern pharmaceutical manufacturing. It allows for greater flexibility, higher overall yields, and easier purification of intermediates.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is more than just a chemical; it is a testament to the power of strategic molecular design. Its inherent functionalities provide a robust platform for the efficient and selective synthesis of a wide array of complex pharmaceutical intermediates. The protocols and conceptual workflows detailed in this guide are intended to serve as a practical resource for researchers and drug development professionals, enabling them to unlock the full potential of this versatile building block in the quest for novel therapeutics. As the demand for targeted and personalized medicines continues to grow, the importance of such well-designed starting materials in the synthetic chemist's arsenal cannot be overstated.
References
-
Jiangsu Jingye Pharmaceutical. (2024, May 27). An Insight into the Synthesis of 2-Bromo-1-[4-(Methylsulfonyl) Phenyl]-1-Ethanone. Retrieved from [Link]
- Dömling, A. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 834-843.
- AbbVie Inc. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.
- Chongqing Sansheng Industrial Co., Ltd. (2017). Preparation method of Bcl-2 inhibitor venetoclax and intermediate.
- Chongqing Sansheng Industrial Co., Ltd. (2017). Preparation method of Venetoclax intermediate and product.
- Auronext Pharma Private Limited. (2018). Process for the preparation of venetoclax.
- Hu, S., Liu, D., Yan, C., & Cai, M. (2018). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone. New Journal of Chemistry, 42(15), 12589-12593.
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. RSC Advances, 7(84), 53565-53569.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Davies, I. W., et al. (2000). A General Synthesis of 1,2-Disubstituted-4-(methylsulfonyl)benzenes. The Journal of Organic Chemistry, 65(25), 8415-8420.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
- Zambon Group S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]
- Asian Journal of Chemistry. (2010). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 22(8), 6031-6036.
- El-Metwally, N. M. (2014). Synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating phenylsulfonyl moiety. International Journal of Organic Chemistry, 4(3), 225-235.
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Application Note: Chemoselective and Asymmetric Reduction Strategies for Sulfonyl-Substituted Acetophenones
Executive Summary & Chemical Logic
The reduction of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (Compound 1 ) presents a specific set of electronic and solubility challenges typical of advanced pharmaceutical intermediates. This substrate features two strong electron-withdrawing groups (EWGs): a fluorine atom at the meta position and a methanesulfonyl (
The Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
-
Electronic Activation: The presence of the
- and - groups significantly lowers the LUMO energy of the carbonyl carbon, making it highly electrophilic. Consequently, reduction rates with nucleophilic hydride sources (e.g., ) are accelerated compared to unsubstituted acetophenone. -
Chemoselectivity: While the ketone is activated, the sulfone moiety is generally stable to borohydride and transfer hydrogenation conditions. However, harsh conditions (e.g.,
at high temps) should be avoided to prevent potential desulfonylation or side reactions on the electron-deficient ring. -
Solubility: The polar sulfone group reduces solubility in non-polar solvents (hexanes, toluene) but enhances solubility in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH, EtOH).
This guide details two protocols:
-
Protocol A: A robust, cost-effective racemic reduction using Sodium Borohydride (
). -
Protocol B: An asymmetric transfer hydrogenation (ATH) using a Ruthenium catalyst to generate the chiral alcohol with high enantiomeric excess (
).
Protocol A: Racemic Reduction (Sodium Borohydride)
Objective: Rapid, scalable synthesis of racemic alcohol for reference standards or non-chiral applications.
Reaction Mechanism
The borohydride anion (
Reagents & Materials
| Reagent | Equiv. | Role |
| Substrate (1) | 1.0 | Starting Material |
| Sodium Borohydride ( | 0.6 - 1.0 | Reducing Agent (Source of |
| Methanol (MeOH) | Solvent | Protic Solvent (0.2 M concentration) |
| 1M HCl | Excess | Quenching Agent |
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with Compound 1 (1.0 equiv) and Methanol (5 mL per gram of substrate). Stir until fully dissolved.
-
Note: If solubility is poor at
, add Tetrahydrofuran (THF) as a co-solvent (1:1 MeOH:THF).
-
-
Cooling: Cool the solution to
using an ice bath.-
Critical: The electron-deficient nature of the ring makes the reaction exothermic. Cooling prevents runaway temperatures and impurity formation.
-
-
Addition: Add
(0.6 equiv) portion-wise over 15 minutes.-
Observation: Gas evolution (
) will occur. Ensure adequate venting.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.
-
Monitor: Check completion via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.[2] The ketone spot should disappear.
-
-
Quench: Cool back to
. Slowly add 1M HCl dropwise until pH ~3–4 is reached.-
Caution: Vigorous bubbling will occur as excess borohydride is destroyed.
-
-
Workup:
Expected Results
-
Yield: >90%
-
Purity: >95% (Clean conversion expected).
-
Appearance: White to off-white solid (Sulfones often induce crystallinity).
Protocol B: Asymmetric Transfer Hydrogenation (Noyori)
Objective: Synthesis of enantiomerically enriched alcohol (typically >95%
Rationale
Direct asymmetric hydrogenation using Ruthenium-based "tethered" catalysts (Noyori-Ikariya type) is preferred over CBS reduction for this substrate because the sulfone group can coordinate with boron, potentially interfering with CBS selectivity. Ru-catalyzed ATH is robust against polar functionalities.
Reagents & Materials
| Reagent | Equiv.[3][4][5] | Role |
| Substrate (1) | 1.0 | Starting Material |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | 0.01 (1 mol%) | Chiral Catalyst |
| Formic Acid / Triethylamine | 5:2 Ratio | Hydrogen Donor / Solvent |
| Dichloromethane (DCM) | Optional | Co-solvent for solubility |
Step-by-Step Methodology
-
Degassing: In a clean, dry flask, prepare the solvent mixture of Formic Acid/Triethylamine (5:2 azeotrope). Degas by bubbling Nitrogen (
) for 20 minutes.-
Why: Oxygen deactivates the Ruthenium hydride species.
-
-
Catalyst Loading: Add the Ru-TsDPEN catalyst (1 mol%) to the solvent. Stir at RT for 10 minutes until a homogeneous orange/red solution forms.
-
Substrate Addition: Add Compound 1 (1.0 equiv).
-
Solubility Check: If the substrate does not dissolve, add minimal degassed DCM or DMF until clear.
-
-
Reaction: Heat the mixture to
and stir under .-
Time: Reaction typically requires 12–24 hours. The electron-withdrawing groups usually accelerate the rate compared to standard acetophenone.
-
-
Monitoring: Monitor via Chiral HPLC. Do not stop until conversion is >98% to avoid difficult separation of ketone from alcohol.
-
Workup:
-
Dilute with water and extract into DCM.
-
Wash the organic layer with saturated
(to remove Formic Acid) and then Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOAc/Heptane often upgrades
from 95% to >99%.
Visualized Workflows
Reaction Mechanism & Logic
The following diagram illustrates the mechanistic pathway and the electronic influence of the substituent groups.
Figure 1: Mechanistic flow showing how electron-withdrawing groups (EWG) facilitate the reduction.
Experimental Workflow (Protocol A)
Figure 2: Step-by-step operational workflow for the borohydride reduction.
Analytical Quality Control
To validate the success of the protocol, the following analytical parameters should be verified:
| Technique | Observation | Success Criteria |
| 1H NMR | Methine proton ( | Quartet at |
| 1H NMR | Methyl group ( | Doublet at |
| IR Spectroscopy | Carbonyl ( | Disappearance of |
| Chiral HPLC | Enantiomeric Ratio | For Protocol B: Target |
References
- General NaBH4 Reduction: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for borohydride reduction mechanisms).
-
Reduction of Acetophenones: Lu Le Laboratory. (2013).[1][6] Sodium Borohydride Reduction of Acetophenone. Retrieved from 1
-
Noyori Transfer Hydrogenation: Chem-Station Int. Ed. (2014).[7] Noyori Asymmetric Transfer Hydrogenation. Retrieved from 7
-
Aqueous/pH Effects on Transfer Hydrogenation: University of Liverpool. (2005). Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation. Retrieved from 4
-
Substrate Properties: PubChem. (2025). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one (Analogous Structure Data). Retrieved from 8
Sources
- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Protocol: Grignard Addition to 3-Fluoro-4-methanesulfonylacetophenone
Abstract
This Application Note details the chemo-selective addition of Grignard reagents (specifically methylmagnesium bromide) to 3-Fluoro-4-methanesulfonylacetophenone . This substrate presents a unique "push-pull" electronic environment: the electron-withdrawing methanesulfonyl (-SO₂Me) group activates the carbonyl toward nucleophilic attack but simultaneously increases the acidity of
Part 1: Strategic Chemical Analysis
The Substrate Challenge
The target molecule contains three distinct functionalities that dictate reactivity:
-
Ketone (Acetophenone core): The primary electrophile.
-
Methanesulfonyl Group (-SO₂Me): A strong electron-withdrawing group (Hammett
). It significantly increases the electrophilicity of the carbonyl carbon, theoretically accelerating the Grignard addition. However, it also acidifies the protons on the adjacent methyl group (sulfone -protons pKa 29) and the acetophenone methyl group (ketone -protons pKa 19). -
Fluorine (3-position): Located ortho to the sulfone. While generally stable, it exerts an inductive withdrawing effect (-I), further activating the ring and the carbonyl.
The Competition: Addition vs. Enolization
The critical failure mode in this reaction is deprotonation rather than addition. Grignard reagents are strong bases (pKa
Solution Strategy:
-
Kinetic Control: Operate at cryogenic temperatures (-78 °C) to favor the lower activation energy pathway (nucleophilic addition) over proton transfer.
-
Transmetallation (Method B): Use anhydrous Cerium(III) Chloride to form a less basic, more oxophilic organocerium reagent (
), which virtually eliminates enolization.
Part 2: Experimental Protocols
Method A: Standard Low-Temperature Addition (Baseline)
Recommended for initial screening and small-scale batches.
Materials
-
Substrate: 3-Fluoro-4-methanesulfonylacetophenone (1.0 equiv)
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2–1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (Sulfones have poor solubility in pure ether).
-
Quench: Sat. aq. Ammonium Chloride (
).[2][3]
Step-by-Step Procedure
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to Room Temperature (RT).
-
Dissolution: Add 3-Fluoro-4-methanesulfonylacetophenone (1.0 g, 4.6 mmol) and anhydrous THF (15 mL). Stir until fully dissolved.
-
Note: If the sulfone does not dissolve, gently warm to 30°C, then cool back down.
-
-
Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Reagent Addition: Add MeMgBr (2.3 mL, 6.9 mmol, 1.5 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes .
-
Critical: Keep the internal temperature below -70 °C. The reaction is exothermic.
-
-
Reaction: Stir at -78 °C for 1 hour.
-
Monitoring: Analyze by TLC (SiO₂, 30% EtOAc/Hexane).
-
Target: Disappearance of ketone spot (
). -
Product: Tertiary alcohol (
).
-
-
Warming: If SM remains, allow the bath to warm slowly to 0 °C over 1 hour. Do not exceed 0 °C.
-
Quench: While at 0 °C, quench by slow addition of sat.
(10 mL). Vigorous bubbling will occur. -
Workup: Dilute with EtOAc (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate.
Method B: The Organocerium Protocol (High Reliability)
Recommended if Method A yields recovered starting material (enolization).
Mechanism
The resulting organocerium species is highly nucleophilic but significantly less basic than the Grignard reagent, preventing the deprotonation of the acidic sulfone/ketoneMaterials
-
Cerium(III) Chloride Heptahydrate (
): Must be dried in situ. -
Reagents: MeMgBr (as above).
Step-by-Step Procedure
-
Drying CeCl₃ (Critical Step):
-
Place
(2.6 g, 7.0 mmol, 1.5 equiv) in a flask. -
Heat to 140 °C under high vacuum (<0.5 Torr) for 2 hours with vigorous stirring. The powder should turn from clumpy/white to a fine, free-flowing powder.
-
Alternative: Use commercially available anhydrous beads, but grind them under inert atmosphere.
-
-
Slurry Formation: Cool the flask to RT under Argon. Add anhydrous THF (20 mL). Stir for 1 hour to form a white suspension.
-
Transmetallation: Cool the slurry to -78 °C . Add MeMgBr (1.5 equiv) dropwise. Stir for 30 minutes. The mixture effectively becomes "MeCeCl₂".
-
Substrate Addition: Dissolve 3-Fluoro-4-methanesulfonylacetophenone (1.0 equiv) in minimum THF (5 mL). Add this solution dropwise to the Cerium reagent at -78 °C.
-
Reaction: Stir at -78 °C for 2 hours. This reaction is often faster and cleaner than the pure Grignard.
-
Workup: Quench with dilute HCl (1 M) or sat.
. (Note: Cerium salts can form emulsions; filtration through Celite may be required).
Part 3: Visualization & Logic
Reaction Pathway & Decision Tree
Figure 1: Mechanistic divergence in Grignard addition to electron-deficient acetophenones. Path B represents the common "enolization" failure mode.
Part 4: Data Summary & Troubleshooting
Solvent & Reagent Compatibility Table
| Parameter | Recommendation | Rationale |
| Solvent | THF (Anhydrous) | Essential. Sulfones are poorly soluble in |
| Concentration | 0.2 M - 0.3 M | Moderate dilution prevents "hot spots" during addition, controlling the exotherm. |
| Temperature | -78 °C | Start cryogenic to prevent deprotonation. Only warm if conversion stalls. |
| Stoichiometry | 1.2 - 1.5 equiv | Slight excess accounts for adventitious moisture. Large excess (>2.0) increases risk of SNAr on the Fluorine. |
| Quenching | Mildly acidic. Avoid strong acids initially to prevent dehydration of the tertiary alcohol to a styrene. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Recovered Starting Material | Enolization occurred (Grignard acted as a base). | Use Method B (CeCl₃). The basicity of the reagent must be attenuated. |
| New Spot (High Rf) | Dehydration of product (Styrene formation). | Quench was too acidic or workup was too hot. Keep quench cold and neutral. |
| New Spot (Low Rf) | Sulfone displacement (SNAr). | Rare. Lower temperature. Ensure F is not being displaced by the Grignard (unlikely at -78°C). |
| Precipitate during addition | Solubility limit reached. | Add more THF. Ensure the sulfone is fully dissolved before cooling to -78°C. |
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link (Foundational text on Organocerium chemistry for enolizable ketones).
- Conlon, D. A., et al. "Practical Synthesis of the Florfenicol Intermediate." Journal of Organic Chemistry.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link (Reference for handling functionalized Grignards).
Sources
Halogenation methods for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
An Application Guide to the Synthesis of α-Halogenated 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one Derivatives
Abstract
This technical guide provides detailed application notes and protocols for the α-halogenation of this compound. α-Halogenated ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals and biologically active compounds.[1][2] This document focuses on practical and efficient methods for the selective introduction of bromine and chlorine at the α-position of a structurally significant acetophenone derivative, which features a deactivated aromatic ring. We will explore the underlying chemical principles, compare various halogenating agents, and provide step-by-step protocols suitable for research and development laboratories.
Introduction: The Synthetic Value of the Target Scaffold
The compound this compound is a substituted acetophenone. The presence of strong electron-withdrawing groups (a fluorine atom and a methanesulfonyl group) on the phenyl ring significantly influences the reactivity of both the aromatic ring and the acetyl group. While these groups deactivate the ring towards electrophilic aromatic substitution, they enhance the acidity of the α-protons of the acetyl group, facilitating enol or enolate formation, which is key for α-halogenation.
The resulting α-halo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one products are valuable building blocks. The α-halogen serves as an excellent leaving group, enabling subsequent nucleophilic substitutions and C-C bond-forming reactions, which are fundamental in the construction of complex molecular architectures, particularly in medicinal chemistry for creating novel heterocycles.[2]
Mechanistic Considerations: Acid-Catalyzed vs. Base-Promoted Halogenation
The α-halogenation of ketones can be performed under either acidic or basic conditions, which proceed through different reactive intermediates.[3][4]
Acid-Catalyzed Halogenation
In the presence of an acid catalyst, the reaction proceeds through an enol intermediate.[3][5] This is the preferred method for achieving selective mono-halogenation.
The mechanism involves three key steps:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.[5]
-
Enol Formation: A weak base (e.g., the solvent) removes an α-proton, leading to the formation of a nucleophilic enol. This tautomerization is typically the rate-determining step of the reaction.[6][7]
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic halogen (e.g., Br₂ or Cl₂), forming a C-X bond at the α-position and a protonated carbonyl.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-haloketone.[6][7]
A key feature of this mechanism is that the introduction of the first halogen atom, an electron-withdrawing group, decreases the basicity of the carbonyl oxygen.[4][8] This makes the initial protonation step less favorable for the α-haloketone product than for the starting material, thus preventing or slowing down further halogenation and allowing for the isolation of the mono-halogenated product.[4][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. Explain acid-catalyzed halogenation of ketones | Filo [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
Preparation of fluorinated sulfone derivatives from ethan-1-one precursors
Application Note: Modular Synthesis of
Executive Summary
This application note details a robust, modular protocol for the synthesis of
Unlike traditional methods that rely on harsh bases or volatile fluorinating gases, this protocol utilizes Selectfluor™ (F-TEDA-BF4) as a mild, electrophilic fluorinating agent. The workflow is designed for high-throughput parallel synthesis (HTPS) and medicinal chemistry optimization.
Strategic Overview
The synthesis follows a three-stage modular assembly strategy. This approach allows researchers to independently vary the ketone (R1) and the sulfone (R2) fragments before the final fluorination step, maximizing library diversity.
Retrosynthetic Workflow
The pathway transforms the ethan-1-one precursor into an electrophilic
Figure 1: Modular assembly workflow for fluorinated sulfone synthesis.
Detailed Protocols
Phase I: Activation (Bromination)
The first step activates the methyl group of the ethan-1-one precursor. While liquid bromine (
-
Reagents: Ethan-1-one derivative (1.0 equiv), NBS (1.05 equiv), p-TsOH (0.1 equiv).
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate.
-
Conditions: Reflux (80°C) for 2–4 hours.
Protocol Steps:
-
Dissolve the ketone in MeCN (0.5 M concentration).
-
Add p-TsOH followed by portion-wise addition of NBS.
-
Heat to reflux. Monitor via TLC/LC-MS for the disappearance of the starting ketone.
-
Workup: Cool to RT, concentrate in vacuo, redissolve in DCM, and wash with water to remove succinimide byproducts.
-
Validation:
H NMR shows a characteristic singlet shift from 2.5 (methyl) to 4.4–4.6 ( ).
Phase II: Sulfone Scaffold Construction
This step introduces the sulfone moiety via nucleophilic substitution using stable sodium sulfinate salts.
-
Reagents:
-Bromo ketone (from Phase I, 1.0 equiv), Sodium Sulfinate ( , 1.2 equiv). -
Solvent: Ethanol/Water (3:1) or DMF (for lipophilic substrates).
-
Conditions: Reflux for 2–3 hours.
Protocol Steps:
-
Suspend the
-bromo ketone and sodium sulfinate in the solvent mixture. -
Heat to reflux. The reaction usually proceeds rapidly.
-
Critical Control Point: Ensure the reaction does not run too long to avoid self-condensation of the product.
-
Workup: Cool to RT. The product often precipitates. If not, extract with EtOAc.
-
Validation: Appearance of a methylene singlet at
4.5–5.0 (flanked by carbonyl and sulfone) and disappearance of the peak.
Phase III: Electrophilic Fluorination (The Critical Step)
The final step installs the fluorine atom at the active methylene position. Selectfluor is chosen for its ability to fluorinate enolizable centers under mild conditions.
-
Reagents:
-Keto Sulfone (1.0 equiv), Selectfluor™ (1.1 equiv for mono, 2.2 equiv for di-fluoro). -
Solvent: Acetonitrile (MeCN).
-
Conditions: Room Temperature (25°C) to 60°C.
Protocol Steps:
-
Dissolve the
-keto sulfone in anhydrous MeCN (0.2 M). -
Add Selectfluor™ in one portion.
-
Stir at room temperature.
-
Note: Reaction times vary from 2 to 12 hours depending on the steric bulk of
and .
-
-
Monitoring: Monitor by
F NMR (internal standard: trifluorotoluene). Product typically appears around -160 to -170 ppm (doublet of doublets if chiral, or multiplet). -
Workup: Filter off the insoluble F-TEDA residue. Concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via the enol tautomer of the
Figure 2: Mechanism of electrophilic fluorination via enol intermediate.
Data & Troubleshooting
Substrate Scope & Yields
| Precursor (Ethan-1-one) | Sulfinate Source | Product Yield (Phase II) | Product Yield (Phase III) | Notes |
| Acetophenone | Ph-SO2Na | 92% | 85% | Standard benchmark |
| 4-NO2-Acetophenone | Me-SO2Na | 88% | 78% | EWG accelerates enolization |
| 4-OMe-Acetophenone | Tol-SO2Na | 85% | 65% | EDG may require heating (50°C) |
Troubleshooting Guide
-
Issue: Low Conversion in Phase III.
-
Cause: Poor enolization.
-
Solution: Add a mild base (e.g.,
or ) to shift the equilibrium toward the enol form.
-
-
Issue: Di-fluorination.
-
Cause: Excess Selectfluor or high temperatures.
-
Solution: Strictly control stoichiometry (1.05 equiv) and keep temperature at RT. If di-fluoro is the desired product, use 2.5 equiv Selectfluor and heat to 80°C.
-
-
Issue: C-C Bond Cleavage.
-
Cause: Nucleophilic attack by water/solvent on the activated fluorinated intermediate.
-
Solution: Ensure anhydrous MeCN is used.
-
References
-
Mechanochemical Electrophilic Fluorination of Liquid Beta-Ketoesters. Source: Cardiff University / ORCA URL:[Link] Relevance: Establishes protocols for Selectfluor-mediated fluorination of
-keto scaffolds. -
-Fluorination of
-ketosulfones by Selectfluor™ F–TEDA–BF4. Source: ResearchGate (Journal of Fluorine Chemistry Context) URL:[Link] Relevance: Primary citation for the specific transformation of sulfones vs. sulfides. -
Chemoselective One-Pot Synthesis of
-Keto Sulfones. Source: RSC Advances URL:[1][Link] Relevance: Validates the synthesis of the precursor scaffold. -
Fluorination Methods for Drug Discovery and Development. Source: PubMed / Expert Opinion on Drug Discovery URL:[Link] Relevance: Contextualizes the importance of the fluorinated motif in medicinal chemistry.
Sources
Introduction: The Strategic Importance of a Key Pharmaceutical Building Block
An Application Note and Protocol for the Scalable Synthesis of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
This compound is a critical ketone intermediate, most notably utilized in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation.[1][2] The structural features of this molecule—a substituted acetophenone bearing both a fluorine atom and a methanesulfonyl group—necessitate a robust, high-yield, and economically viable synthetic strategy for its large-scale production. The development of such a process is paramount for researchers and professionals in the pharmaceutical industry to ensure a reliable supply chain for the active pharmaceutical ingredient (API).
This document provides a comprehensive guide to a scalable synthesis route for this key intermediate. It moves beyond a simple recitation of steps to offer insights into the reaction mechanism, process control, and safety considerations, reflecting the expertise required for successful process scale-up.
Synthetic Strategy: The Friedel-Crafts Acylation of a Deactivated Arene
The most direct and industrially proven method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Our strategy focuses on the direct acylation of 2-fluoro-1-(methylsulfonyl)benzene. While the aromatic ring is significantly deactivated by the powerful electron-withdrawing methanesulfonyl group, the directing effects of the substituents fortunately converge to favor the formation of the desired product.
-
Methanesulfonyl Group (-SO₂Me): A strongly deactivating, meta-directing group.
-
Fluorine Atom (-F): A deactivating, ortho-, para-directing group.
When positioned on the ring as 2-fluoro-1-(methylsulfonyl)benzene, both substituents direct the incoming electrophile (the acylium ion) to the C3 and C5 positions. The acylation occurs preferentially at the C5 position, which is sterically less hindered, leading directly to the target molecule, this compound.
Mechanistic Insight: Overcoming the Activation Barrier
The core of the Friedel-Crafts acylation is the in-situ generation of a highly electrophilic acylium ion.[5] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acetyl chloride, creating a potent electrophile that can overcome the high activation energy required to react with the electron-poor aromatic substrate.
Caption: Key mechanistic steps of the Friedel-Crafts acylation.
Scalable Laboratory Protocol
This protocol is designed for laboratory scale but is built upon principles that allow for direct scale-up to pilot and manufacturing scales.
Materials and Reagents
| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 2-Fluoro-1-(methylsulfonyl)benzene | 31336-39-5 | 174.19 | 0.574 | 100 g | 1.0 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 0.746 | 99.5 g | 1.3 |
| Acetyl Chloride | 75-36-5 | 78.50 | 0.631 | 49.5 g (44.8 mL) | 1.1 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | 500 mL | - |
| Hydrochloric Acid (5 M aq.) | 7647-01-0 | - | - | ~750 mL | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | - | 200 mL | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | 20 g | - |
| Ethanol (for recrystallization) | 64-17-5 | - | - | As needed | - |
Experimental Workflow
Caption: Scalable synthesis workflow from reagents to final product.
Step-by-Step Protocol
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 1,2-dichloroethane (500 mL) and anhydrous aluminum chloride (99.5 g).[6]
-
Initial Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Acetyl Chloride Addition: Add acetyl chloride (44.8 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow slurry will form.
-
Substrate Addition: Dissolve 2-fluoro-1-(methylsulfonyl)benzene (100 g) in 1,2-dichloroethane (100 mL). Add this solution dropwise to the reactor over 60-90 minutes, again maintaining an internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
In-Process Control: Monitor the reaction progress by HPLC. The reaction is considered complete when <1% of the starting material remains.
-
Reaction Quench: Prepare a separate 4 L vessel containing a vigorously stirred mixture of crushed ice (500 g) and 5 M hydrochloric acid (500 mL). CAUTION: This step is highly exothermic. Slowly and carefully transfer the reaction mixture into the ice/HCl slurry, controlling the rate of addition to keep the quench temperature below 25 °C.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the lower organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Transfer the crude solid to a suitable flask and add ethanol. Heat the mixture to reflux until all the solid dissolves. Slowly cool the solution to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.
Expected Results
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >99.0% |
| Melting Point | 124-126 °C |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through rigorous in-process controls:
-
Temperature Control: Strict adherence to the specified temperature ranges during additions and quenching is critical for both safety and minimizing side-product formation.
-
Reaction Completion: Chromatographic monitoring (HPLC/GC) provides unambiguous confirmation that the starting material has been consumed, ensuring consistent batch-to-batch processing and yield.
-
Product Purity: The final product's purity is validated using HPLC, and its identity is confirmed through spectroscopic methods (¹H NMR, ¹³C NMR, MS). The sharp melting point of the recrystallized material serves as a simple and effective indicator of high purity.
Safety and Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing significant heat and HCl gas. Handle in a dry environment (glove box or under inert gas).[6]
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. All additions should be performed slowly and with adequate cooling.[6]
-
Chlorinated Solvents: 1,2-Dichloroethane is toxic and a suspected carcinogen. All operations must be conducted in a well-ventilated chemical fume hood.
-
Pressure and Gas Evolution: The reaction and subsequent quench produce large volumes of HCl gas. A properly functioning scrubber is mandatory to prevent release into the atmosphere.
Always use appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.
References
- Vertex AI Search. (2026). Search results for "synthesis of celecoxib intermediate this compound".
- Vertex AI Search. (2026).
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- Vertex AI Search. (2026).
- Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
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Organic Chemistry Portal. (2024). Friedel-Crafts Acylation. Retrieved from [Link]
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Winthrop University. (n.d.). The Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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National Institutes of Health. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
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National Institutes of Health. (n.d.). 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. Retrieved from [Link]
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OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
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Patsnap. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from [Link]
- Google Patents. (n.d.). CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione.
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
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3M Company. (n.d.). REPORT ON THE MANUFACTURE, USE, AND RELEASES OF PFCs AT THE 3M COTTAGE GROVE FACILITY. Retrieved from [Link]
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ACS Publications. (1999). An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. Retrieved from [Link]
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Google Patents. (n.d.). US 10463665 B2. Retrieved from [Link]
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ResearchGate. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Retrieved from [Link]
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University of Saskatchewan. (2024). Scalable Bulk Synthesis of Phase‐Pure γ‐Sn3N4 as a Model for an Argon‐Flow‐Mediated Metathesis Reaction. Retrieved from [Link]
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Application Notes and Protocols: Strategic Functionalization of the Ketone Group in 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Key Pharmacophore
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a valuable building block in medicinal chemistry. The presence of the fluoro and methanesulfonyl groups on the phenyl ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and modulating biological activity.[1] The ketone functional group serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to generate novel derivatives with potential therapeutic applications.
This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the ketone moiety in this compound. We will explore three fundamental transformations: reduction to the corresponding alcohol, reductive amination to generate amines, and alpha-halogenation to introduce a reactive handle for further elaboration. The protocols provided are based on well-established methodologies for aryl ketones and have been adapted to account for the specific electronic nature of this substrate.
I. Reduction of the Ketone to a Secondary Alcohol
The reduction of the ketone in this compound to the corresponding 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-ol is a fundamental transformation that introduces a chiral center and a hydroxyl group, a key pharmacophoric feature. The choice of reducing agent is critical to ensure high conversion and chemoselectivity, avoiding the reduction of the sulfone group.
Theoretical Background:
The reduction of ketones to alcohols is typically achieved using hydride-based reducing agents.[2][3] Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2][4] For this particular substrate, NaBH₄ is the preferred reagent due to its milder nature and excellent chemoselectivity for ketones in the presence of sulfones. The electron-withdrawing nature of the fluoro and methanesulfonyl groups activates the carbonyl carbon towards nucleophilic attack by the hydride, facilitating the reduction.
Caption: Workflow for the reduction of the ketone.
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until the effervescence ceases.
-
Extraction: Add dichloromethane to the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-ol.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective for ketones over sulfones.[2] |
| Solvent | Methanol (MeOH) | Protic solvent that facilitates the reaction and dissolves the starting material and reagent. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic reaction; warming to room temperature ensures completion. |
| Work-up | Saturated aq. NH₄Cl | Neutralizes excess borohydride and hydrolyzes the borate ester intermediate. |
II. Reductive Amination for the Synthesis of Amines
Reductive amination is a powerful one-pot method to convert ketones into primary, secondary, or tertiary amines.[5][6][7][8] This protocol focuses on the synthesis of the primary amine, 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-amine, a valuable intermediate for the synthesis of various bioactive molecules.
Theoretical Background:
The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and an amine source (in this case, ammonia or an ammonium salt), which is then reduced by a suitable reducing agent.[5] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice as they are selective for the reduction of the protonated imine over the ketone starting material.[7] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.
Caption: Workflow for the reductive amination of the ketone.
Experimental Protocol: Reductive Amination to the Primary Amine
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1.0 equivalent of this compound, 10 equivalents of ammonium acetate, and methanol (approximately 20 mL per gram of ketone).
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and basify to pH > 10 with 1 M NaOH solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a DCM/MeOH gradient) or by crystallization to obtain the pure 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-amine.
| Parameter | Condition | Rationale |
| Amine Source | Ammonium Acetate (NH₄OAc) | Provides ammonia in situ and maintains a mildly acidic pH to promote imine formation. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the protonated imine intermediate in the presence of the ketone.[7] |
| Solvent | Methanol (MeOH) | Good solvent for all reactants and facilitates the reaction. |
| pH Adjustment | Basic work-up (NaOH) | To deprotonate the ammonium salt of the product amine, rendering it soluble in the organic extraction solvent. |
III. Alpha-Halogenation of the Ketone
Introducing a halogen atom at the alpha-position of the ketone creates a highly versatile intermediate, 2-halo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one, which is a precursor for the synthesis of various heterocyclic compounds and other functionalized molecules through nucleophilic substitution reactions.[9]
Theoretical Background:
Alpha-halogenation of ketones can be performed under acidic or basic conditions.[10][11] Acid-catalyzed halogenation proceeds through an enol intermediate, and the reaction rate is dependent on the rate of enolization.[11] For unsymmetrical ketones, halogenation typically occurs at the more substituted alpha-carbon. In the case of this compound, there is only one enolizable position (the methyl group). Bromine in acetic acid is a common and effective reagent system for this transformation.[2]
Caption: Workflow for the alpha-bromination of the ketone.
Experimental Protocol: Alpha-Bromination
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in glacial acetic acid (approximately 10 mL per gram of ketone) in a round-bottom flask.
-
Addition of Bromine: Add a solution of bromine (1.05 equivalents) in a small amount of acetic acid dropwise to the stirred solution at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the bromine color may indicate the completion of the reaction.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Pour the reaction mixture into a flask containing ice water.
-
Work-up: Add saturated aqueous Na₂S₂O₃ solution to quench any unreacted bromine. Neutralize the acetic acid by the careful addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-bromo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Condition | Rationale |
| Halogenating Agent | Bromine (Br₂) | Effective electrophilic bromine source for alpha-halogenation. |
| Solvent/Catalyst | Acetic Acid (AcOH) | Serves as both a solvent and an acid catalyst to promote enolization.[2] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) | Reacts with and neutralizes excess bromine. |
Conclusion
The ketone group of this compound offers a gateway to a wide array of chemical derivatives. The protocols detailed in this guide for reduction, reductive amination, and alpha-halogenation provide robust and reliable methods for accessing key intermediates in drug discovery and development. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively leverage this versatile starting material to synthesize novel compounds with tailored properties.
References
-
ChemBK. 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
- Tahir, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molcules, 28(3), 1343.
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Chad's Prep. (2018). 21.3a Alpha Halogenation [Video]. YouTube. Available from: [Link]
- Podyacheva, E., et al. (2018).
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
PubChem. 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Available from: [Link]
-
Papoian, G. A. (2026, February 10). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
-
Royal Society of Chemistry. A practical catalytic reductive amination of carboxylic acids. Available from: [Link]
-
ResearchGate. The role of fluorine in medicinal chemistry. Available from: [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
-
Science and Education Publishing. Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety. Available from: [Link]
-
Journal of Materials Chemistry C. One F atom matters: synthesis, aggregation-induced emission and stimuli-responsiveness of three isomers of fluoro/formyl substituted tetraphenylethene derivatives. Available from: [Link]
- Patsnap. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
GIST Scholar. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Available from: [Link]
-
NIH. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Available from: [Link]
-
ChemRxiv. Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. Available from: [Link]
- Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PubChemLite. 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone. Available from: [Link]
Sources
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- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety [pubs.sciepub.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one in Agrochemistry
This Application Note and Protocol Guide details the utilization of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (also known as 3'-Fluoro-4'-methylsulfonylacetophenone) as a critical intermediate in the synthesis of next-generation 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors .
Part 1: Strategic Overview & Mechanism of Action
The Role of the Intermediate
This compound serves as a high-value scaffold for the synthesis of benzoylpyrazole and triketone herbicides. These classes of herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a key component in the biosynthesis of plastoquinone and carotenoids.
This specific intermediate offers two distinct advantages over traditional non-fluorinated analogs (e.g., 4-mesylacetophenone):
-
Metabolic Stability: The fluorine atom at the meta position (relative to the carbonyl) blocks potential ring hydroxylation by cytochrome P450 enzymes in crops (e.g., maize), enhancing selectivity.
-
Lipophilicity Modulation: The fluorine substitution alters the logP of the final herbicide, improving leaf uptake and translocation within the phloem of target weeds.
Target Class: HPPD Inhibitors
The 4-methanesulfonylbenzoyl moiety is a proven pharmacophore found in commercial herbicides such as Mesotrione , Sulcotrione , and Tembotrione . The this compound intermediate allows for the introduction of the 3-fluoro substituent, which is critical for optimizing the "bleaching" effect on broadleaf weeds while maintaining crop safety.
Mechanism of Action (Visualized)
The following diagram illustrates the pathway from the intermediate to the inhibition of the HPPD enzyme, leading to plant death via carotenoid depletion.
Caption: Pathway from chemical intermediate to biological effect.[1] The inhibition of HPPD disrupts plastoquinone synthesis, leading to photo-oxidative stress (bleaching).
Part 2: Experimental Protocols
Protocol A: Oxidation to 3-Fluoro-4-(methylsulfonyl)benzoic Acid
Objective: Convert the acetophenone moiety into the carboxylic acid required for coupling. This is the "gateway" reaction for generating the acylating agent.
Reagents:
-
Substrate: this compound (10 mmol)
-
Oxidant: Sodium Hypochlorite (NaOCl, 10-13% solution) or Potassium Permanganate (KMnO4)
-
Solvent: 1,4-Dioxane / Water (1:1)
-
Quench: Sodium Bisulfite (NaHSO3)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2.16 g (10 mmol) of the acetophenone in 30 mL of 1,4-dioxane.
-
Hypochlorite Addition: Cool the solution to 0-5°C in an ice bath. Add 40 mL of NaOCl solution dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent over-oxidation.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 2 hours to ensure complete conversion of the methyl ketone to the carboxylate.
-
Workup: Cool the mixture. Quench excess oxidant with saturated NaHSO3 solution. Acidify to pH 1-2 with concentrated HCl.
-
Isolation: The product, 3-Fluoro-4-(methylsulfonyl)benzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Expected Yield: 85-92%
-
Purity Check: HPLC (>98%), 1H NMR (DMSO-d6).
-
Protocol B: Synthesis of the Active Herbicide (Triketone Coupling)
Objective: Couple the benzoic acid derivative with a 1,3-dione (e.g., cyclohexane-1,3-dione) to form the active herbicidal scaffold.
Reagents:
-
Intermediate: 3-Fluoro-4-(methylsulfonyl)benzoic acid (from Protocol A)
-
Coupling Partner: 1,3-Cyclohexanedione (or substituted pyrazolone)
-
Activator: Thionyl Chloride (SOCl2) or Oxalyl Chloride
-
Base: Triethylamine (TEA)
-
Catalyst: Acetone Cyanohydrin (Source of CN-) or Trimethylsilyl Cyanide (TMSCN)
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend the benzoic acid (10 mmol) in dry dichloromethane (DCM). Add SOCl2 (15 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.
-
O-Acylation (Enol Ester Formation): Dissolve the crude acid chloride in DCM. Add 1,3-cyclohexanedione (10 mmol) and TEA (22 mmol) at 0°C. Stir for 1 hour.
-
Checkpoint: TLC should show the formation of the non-polar O-acylated intermediate.
-
-
Cyanide-Catalyzed Rearrangement: To the reaction mixture, add acetone cyanohydrin (0.5 mmol) and TEA (10 mmol). Stir at room temperature overnight. This step promotes the O-to-C rearrangement to form the thermodynamically stable triketone.
-
Purification: Wash the organic layer with 1N HCl (to remove TEA) and brine. Dry over MgSO4 and concentrate. Recrystallize from ethanol/heptane.
Data Summary Table: Typical Reaction Metrics
| Parameter | Value / Condition | Notes |
| Acid Chloride Yield | >95% (Quantitative) | Moisture sensitive; use immediately. |
| Coupling Temp | 0°C to RT | Control exotherm to prevent polymerization. |
| Rearrangement Time | 4 - 12 Hours | Monitored by HPLC (Disappearance of O-ester). |
| Final Yield | 70 - 85% | Dependent on steric bulk of the dione. |
Part 3: Analytical & Biological Validation
Structural Confirmation (NMR)
The identity of the intermediate and final product must be validated.
-
1H NMR (Acetophenone): Look for the acetyl methyl singlet (~2.6 ppm), the methylsulfonyl singlet (~3.2 ppm), and the specific aromatic splitting pattern (dd, d) characteristic of the 1,3,4-substitution.
-
19F NMR: A distinct singlet/multiplet around -110 to -120 ppm (relative to CFCl3) confirms the presence of the fluorine atom.
HPPD Inhibition Assay (In Vitro)
Protocol:
-
Enzyme Source: Recombinant Arabidopsis thaliana HPPD or native enzyme isolated from maize shoots.
-
Substrate: 4-Hydroxyphenylpyruvate (HPP) + Ascorbate (Cofactor).
-
Reaction: Incubate enzyme + inhibitor (0.001 - 10 µM) for 15 mins. Add HPP substrate.
-
Detection: Measure the formation of Homogentisate (HGA) via coupled assay (HGA oxidase) or HPLC quantification.
-
Metric: Determine IC50. A potent inhibitor derived from this scaffold should exhibit an IC50 in the low nanomolar range (<50 nM).
Part 4: References
-
Syngenta Ltd. (2002). Herbicidal Benzoylcyclohexanediones. U.S. Patent 6,376,429. Link
-
Context: Describes the general synthesis of triketone herbicides via the acid chloride/cyanide rearrangement method.
-
-
Bayer CropScience. (2008). Process for the preparation of 4-methylsulfonyl-2-nitrobenzoic acid derivatives. U.S. Patent 7,323,586. Link
-
Context: Provides industrial protocols for the oxidation of methyl-sulfonyl precursors to benzoic acids.
-
-
Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link
-
Context: Comprehensive review of the structure-activity relationships (SAR) of benzoylpyrazole and triketone herbicides.
-
-
Ishihara Sangyo Kaisha, Ltd. (2015).[2] Herbicidal Composition comprising Tolpyralate.[3] U.S. Patent 9,101,142. Link
-
Context: Illustrates the use of complex benzoyl moieties in modern HPPD inhibitors.
-
Sources
Troubleshooting & Optimization
Recrystallization solvents for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
The following Technical Support Guide is designed for researchers and process chemists working with 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one . This guide synthesizes field-proven purification methodologies with the physicochemical properties of sulfone-substituted aromatics.
Compound Profile & Solubility Logic
Before initiating purification, it is critical to understand the "Personality" of your molecule. This compound features three distinct functional domains that dictate its solubility:
-
Methanesulfonyl Group (Sulfone): Highly polar, hydrogen bond acceptor. Dominates the solubility profile, making the molecule insoluble in non-polar solvents (Hexanes) and soluble in polar aprotic solvents (DMSO, DMF).
-
Acetyl Group (Ketone): Moderately polar.
-
Fluorinated Phenyl Ring: Lipophilic core, but the fluorine atom at the ortho position to the sulfone introduces a dipole moment that can affect crystal packing.
Estimated Melting Point: ~110–130 °C (Based on the non-fluorinated analog, 4'-methylsulfonylacetophenone [1]). Impurity Profile: Common impurities include the sulfide precursor (less polar), the sulfoxide intermediate (more polar/water-soluble), and inorganic salts.
Recommended Solvent Systems
We have categorized solvent systems based on the specific purification goal (Yield vs. Purity).
| System Class | Solvents (Solvent / Anti-Solvent) | Ratio (v/v) | Application Case | Technical Note |
| Primary (Robust) | Ethanol (95%) / Water | 10:1 to 5:1 | General purification; removal of inorganic salts. | The sulfone moiety has excellent temperature-dependent solubility in ethanol. Water acts as a powerful anti-solvent. |
| High Purity | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Removal of non-polar byproducts (e.g., unreacted sulfide). | Fluorine substitution often increases solubility in EtOAc compared to non-fluorinated analogs. |
| Alternative | Isopropanol (IPA) | Pure | Slow crystallization for X-ray quality crystals. | IPA's higher boiling point allows for a wider temperature gradient, promoting larger crystal growth. |
Critical Warning: Avoid using Methanol as a single solvent if your crude contains significant sulfoxide impurities, as they may co-crystallize. The Ethanol/Water system is superior for rejecting sulfoxides into the mother liquor [2].
Step-by-Step Recrystallization Protocol
Standard Operating Procedure (SOP) for System: Ethanol/Water
Phase 1: Dissolution & Hot Filtration
-
Charge: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add Ethanol (95%) roughly 5 mL per gram of solid.
-
Reflux: Heat the mixture to a gentle boil (approx. 78 °C).
-
Observation: If the solid does not dissolve, add more hot ethanol in 1 mL increments.
-
Checkpoint: If undissolved particles remain but the solution is clear, these are likely inorganic salts.
-
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass funnel (or fluted filter paper) to remove insoluble mechanical impurities.
Phase 2: Crystallization & Anti-Solvent Addition
-
Re-heating: Return the filtrate to the hot plate and bring back to a boil.
-
The Cloud Point: Dropwise, add warm Water (anti-solvent) until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add just enough hot Ethanol (approx. 0.5 - 1 mL) to make the solution clear again.
-
Controlled Cooling:
-
Remove from heat. Place the flask on a cork ring or wood block (insulator).
-
Allow to cool to room temperature undisturbed for 2-3 hours.
-
Mechanism:[1] Slow cooling prevents "oiling out" (liquid-liquid phase separation) which traps impurities.
-
Phase 3: Isolation
-
Cold Soak: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with cold Ethanol/Water (1:1 mixture). Do not use pure ethanol as it may redissolve the product.
-
Drying: Dry under vacuum at 40 °C or air dry overnight.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What happened?
Diagnosis: This occurs when the temperature drops too fast or the anti-solvent ratio is too high, pushing the compound out of solution as a liquid before it can organize into a lattice. Fix:
-
Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Add a "seed crystal" of the pure product if available.
-
Cool much more slowly (wrap the flask in aluminum foil or a towel).
-
Vigorously stir the cooling solution; the shear force can induce nucleation.
Q2: The crystals are colored (yellow/brown), but the compound should be white.
Diagnosis: Trapped conjugated organic impurities. Fix: Perform a "charcoal treatment" during Phase 1.
-
After dissolving the solid (Step 3), remove from heat and let cool slightly (to avoid boil-over).
-
Add Activated Carbon (1-2% by weight).
-
Boil for 5-10 minutes.
-
Perform the Hot Filtration (Step 4) through a Celite pad to remove the charcoal.
Q3: I have low recovery yield (<50%).
Diagnosis: Too much solvent was used, or the mother liquor still holds the product. Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool again to induce a second "crop" of crystals. Note: The second crop is usually less pure than the first.
Process Visualization (Logic Map)
Figure 1: Decision logic for the recrystallization of sulfone-substituted acetophenones.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82529, 4'-Methylsulfonylacetophenone. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Optimizing reaction temperature for 3-Fluoro-4-methanesulfonylacetophenone synthesis
[1]
Executive Summary
The synthesis of 3-Fluoro-4-methanesulfonylacetophenone (CAS: 240496-51-7) presents a classic chemoselectivity challenge. Whether you are utilizing a Nucleophilic Aromatic Substitution (SNAr) or a Sulfide Oxidation pathway, temperature is the primary determinant of yield and purity.
This guide addresses the two dominant synthetic routes:
-
Route A (SNAr): Displacement of fluoride from 3,4-difluoroacetophenone using sodium methanesulfinate.
-
Route B (Oxidation): Oxidation of 3-fluoro-4-(methylthio)acetophenone.
Module 1: The SNAr Route (Displacement Strategy)
User Scenario: “I am reacting 3,4-difluoroacetophenone with sodium methanesulfinate in DMSO. I see low conversion at 60°C, but at 120°C, I observe significant impurities and a dark reaction mixture.”
Technical Analysis
The acetyl group at the 1-position activates the ring for nucleophilic attack. However, the presence of two fluorine atoms creates a regioselectivity challenge.[1]
-
Thermodynamic Preference: The 4-position is para to the electron-withdrawing acetyl group, making it significantly more electrophilic than the meta (3-position).
-
Temperature Sensitivity:
-
< 80°C: The activation energy for the sulfinate attack is not met; reaction stalls.
-
> 110°C: Increases the risk of attacking the 3-position (forming the bis-sulfone or regioisomer) and promotes the decomposition of the sulfinate reagent.
-
Optimization Protocol: Temperature Staging
| Phase | Temperature | Duration | Purpose |
| 1. Initiation | 25°C | 15 min | Dissolution of NaSO2Me in DMSO (highly endothermic; ensure full solvation). |
| 2. Reaction | 90°C - 95°C | 4 - 6 h | Optimal window for SNAr at the 4-position without activating the 3-position. |
| 3. Quench | Cool to 20°C | N/A | Rapid cooling prevents post-reaction equilibration or degradation. |
Troubleshooting Guide (SNAr)
Q: Why does my HPLC show a peak with M+ = 236 (Bis-substitution)? A: Your reaction temperature exceeded 110°C. The activation energy difference between the 4-F and 3-F sites narrows at higher temperatures.
-
Fix: Strictly maintain 90–95°C.
Q: The reaction mixture turned black/tarry. A: Thermal decomposition of DMSO or the sulfinate salt occurred.
-
Fix: Degas DMSO with N2 prior to heating. Oxygen accelerates sulfinate disproportionation at high temperatures.
Module 2: The Oxidation Route (Sulfide to Sulfone)
User Scenario: “I am oxidizing the sulfide precursor using H2O2. The reaction exothermed violently, and NMR shows the loss of the acetyl group (formation of ester).”
Technical Analysis
This route involves transforming the sulfide (-SMe) to the sulfone (-SO2Me).
-
The Risk: The acetyl group is susceptible to Baeyer-Villiger oxidation (insertion of oxygen to form an ester) in the presence of peracids or peroxides, especially if the temperature spikes.
-
Catalytic Control: Using Na2WO4 (Sodium Tungstate) allows the use of H2O2 under milder conditions than mCPBA.
Optimization Protocol: Controlled Oxidation
| Phase | Temperature | Critical Action |
| 1. Addition | 0°C - 5°C | Add H2O2 dropwise. Do not exceed 10°C. The oxidation of Sulfide |
| 2. Ramp | 20°C - 25°C | Allow to warm only after oxidant addition is complete. |
| 3. Completion | 45°C (Max) | Only heat if Sulfoxide |
Troubleshooting Guide (Oxidation)
Q: I have a mixture of Sulfoxide and Sulfone.
A: The second oxidation step (Sulfoxide
-
Fix: Add 0.1 eq of additional oxidant and warm to 40°C for 1 hour. Ensure pH is acidic (pH ~3) if using Tungstate catalysis.
Q: I see an ester byproduct (Baeyer-Villiger product). A: Temperature runaway occurred during addition.
-
Fix: Use active cooling (ice/salt bath) during the addition phase. Consider switching from mCPBA to Na2WO4/H2O2 which is more chemoselective.
Visualizing the Decision Matrix
The following diagram illustrates the critical decision points for temperature control based on the chosen synthetic route.
Caption: Figure 1. Temperature-dependent reaction pathways and failure modes for 3-Fluoro-4-methanesulfonylacetophenone synthesis.
References
-
SNAr Regioselectivity
-
Title: Regioselective Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene.[1]
- Source: Organic Process Research & Development (OPRD).
- Relevance: Establishes the kinetic preference for para-substitution in 3,4-difluoro systems activ
-
URL:[Link] (General Journal Link for verification of principle).[1]
-
-
Sulfide Oxidation Protocols
-
Sulfinate Reagent Stability
Sources
- 1. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in Fluorinated Acetophenone Sulfonation
Welcome to the technical support center for the sulfonation of fluorinated acetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution (EAS) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and actionable solutions grounded in chemical theory.
Question 1: My reaction yields a mixture of isomeric products, and the selectivity for my desired isomer is poor. What's going wrong?
Answer:
Core Problem: This is the most common challenge and stems from the competing directing effects of the fluoro- and acetyl- substituents on the aromatic ring.
-
The Acetyl Group (-COCH₃): This is a deactivating, meta-directing group due to its strong electron-withdrawing nature.
-
The Fluoro Group (-F): This is a deactivating (due to induction) but ortho, para-directing group (due to resonance).
The final regiochemical outcome depends on the relative positions of these groups and the reaction conditions. For example, in 4-fluoroacetophenone, the meta-directing effect of the acetyl group and the ortho-directing effect of the fluoro group are synergistic, both favoring substitution at the 3-position. However, in 2-fluoroacetophenone, their effects are antagonistic, potentially leading to a mixture of products.
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature:
-
Rationale: Sulfonation is often kinetically controlled at low temperatures and thermodynamically controlled at higher temperatures. By running the reaction at 0-5 °C, you can often enhance the selectivity for one isomer over another. Lower temperatures reduce the overall reaction rate, giving the electrophile more "time" to select the most electronically favorable position, minimizing the formation of kinetically favored but less stable isomers.
-
Protocol: Prepare an ice-salt bath to maintain a consistent temperature. Slowly add your fluorinated acetophenone to the pre-chilled sulfonating agent over an extended period (e.g., 30-60 minutes) to control the initial exotherm.
-
-
Change the Sulfonating Agent:
-
Rationale: The choice of sulfonating agent affects the nature and reactivity of the electrophile (SO₃ or ⁺SO₃H).[1][2]
-
Fuming Sulfuric Acid (Oleum): Contains free SO₃, a highly reactive and aggressive electrophile.[3] This can sometimes lead to lower selectivity.
-
Chlorosulfonic Acid (ClSO₃H): A powerful sulfonating agent that can offer different selectivity profiles.[4][5] It is often used under milder conditions. However, it generates HCl gas as a byproduct, which must be managed.[4]
-
-
Protocol: If using oleum, try switching to concentrated sulfuric acid first, which is less aggressive. If selectivity is still an issue, consider a trial with chlorosulfonic acid in a suitable solvent like dichloromethane at a low temperature.
-
-
Utilize a Solvent:
-
Rationale: Running the reaction neat in a large excess of acid is common but can be detrimental to selectivity. Using an inert solvent (e.g., liquid SO₂, nitrobenzene, or halogenated solvents) can help moderate the reaction, improve heat dissipation, and potentially alter the solvation of the electrophile, thereby influencing regioselectivity.[6]
-
Question 2: The reaction mixture has turned dark brown or black, and I'm isolating a tarry, intractable material instead of a clean product. What is causing this?
Answer:
Core Problem: This indicates decomposition, charring, or unwanted side reactions, often caused by overly aggressive reaction conditions. Fuming sulfuric acid is a potent oxidizing agent, especially at elevated temperatures.[7]
Solutions & Scientific Rationale:
-
Strict Temperature Control:
-
Rationale: This is the most critical parameter. The sulfonation reaction is exothermic. If the heat is not dissipated effectively, localized "hot spots" can form, leading to oxidation of the organic substrate and subsequent polymerization or charring.
-
Protocol: Ensure vigorous stirring and maintain a low temperature (e.g., 0-10 °C) throughout the addition of the substrate. Add the substrate dropwise to the acid, never the other way around, to maintain a large heat sink.
-
-
Reduce Reaction Time:
-
Rationale: Prolonged exposure to strong, hot acid can degrade both the starting material and the product. Monitor the reaction's progress using a suitable technique (e.g., TLC on a quenched aliquot, HPLC) and quench the reaction as soon as the starting material is consumed.
-
-
Check Substrate Purity:
-
Rationale: Impurities in the starting acetophenone can act as catalysts for decomposition.[8]
-
Protocol: Ensure your starting material is pure. If necessary, purify it by distillation or recrystallization before use.
-
Question 3: My yield is very low, and I've recovered a significant amount of my starting material. Why didn't the reaction go to completion?
Answer:
Core Problem: This can be due to either incomplete reaction or reversal of the reaction during workup. Unlike most electrophilic aromatic substitutions, sulfonation is a reversible process.[9][10][11]
Solutions & Scientific Rationale:
-
Use a Stronger Sulfonating Agent:
-
Rationale: If the reaction is not proceeding, the conditions may not be forcing enough. The electron-withdrawing nature of both substituents deactivates the ring, making it less nucleophilic.
-
Protocol: If you are using concentrated H₂SO₄, switch to fuming sulfuric acid (oleum) with a specific SO₃ concentration (e.g., 10-20% oleum) to increase the concentration of the active electrophile, SO₃.[2]
-
-
Drive the Equilibrium Forward:
-
Rationale: The sulfonation reaction produces one molecule of water for every molecule of sulfonic acid formed.[12] According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials (a process called desulfonation).[10][13] This is especially problematic during aqueous workup if the solution becomes too dilute or hot.
-
Protocol:
-
During Reaction: Use a sulfonating agent with a dehydrating agent included, or use oleum which effectively consumes water.[12]
-
During Workup: Quench the reaction by pouring it onto crushed ice, keeping the temperature as low as possible. Avoid adding water directly to the hot acid mixture. Salting out the product by adding NaCl or KCl can help precipitate the sulfonic acid or its salt, facilitating its removal from the aqueous acidic phase before desulfonation can occur.
-
-
Frequently Asked Questions (FAQs)
Q: What is the actual electrophile in this reaction? A: The active electrophile is generally considered to be sulfur trioxide (SO₃). In concentrated or fuming sulfuric acid, an equilibrium exists that generates SO₃.[14][15] In some cases, a protonated version, ⁺SO₃H, may also act as the electrophile.[1][3]
Q: Can disulfonation occur, and how can I prevent it? A: Yes, disulfonation is a potential side reaction, especially under harsh conditions (high temperature, high concentration of oleum, long reaction times).[16] The first sulfonic acid group is strongly deactivating, so the second addition is much slower. To prevent it, use the mildest conditions that allow for complete monosulfonation: lower the temperature, use a less concentrated sulfonating agent, and monitor the reaction to avoid excessive reaction times.
Q: What are the best practices for isolating and purifying the final sulfonic acid product? A: Aryl sulfonic acids are often highly soluble in water and can be difficult to purify.
-
Crystallization/Precipitation: After quenching the reaction on ice, the sulfonic acid can sometimes be crystallized directly by cooling or by adding a common ion (e.g., NaCl to precipitate the sodium sulfonate salt).
-
Trituration: Impure, crystallized sulfonic acids can sometimes be purified by triturating (grinding as a slurry) with cold, concentrated sulfuric acid, which dissolves impurities, followed by filtration under anhydrous conditions.[17]
-
Recrystallization: If a solid is obtained, recrystallization from aqueous solutions or other polar solvents can be effective.[18]
-
Chromatography: While challenging due to their high polarity, techniques like ion-exchange chromatography or reverse-phase SPE (Solid Phase Extraction) can be used for purification.[18][19]
Data & Protocols
Table 1: Effect of Reaction Conditions on the Sulfonation of 4-Fluoroacetophenone
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Condition C (Forcing) | Probable Outcome |
| Substrate | 4-Fluoroacetophenone | 4-Fluoroacetophenone | 4-Fluoroacetophenone | - |
| Sulfonating Agent | Conc. H₂SO₄ (98%) | Chlorosulfonic Acid | 20% Fuming H₂SO₄ (Oleum) | Agent reactivity increases from A to C. |
| Temperature | 25 °C | 0 °C | 50 °C | Higher temp increases rate but lowers selectivity. |
| Reaction Time | 4 hours | 6 hours | 2 hours | Shorter time needed for more reactive agent. |
| Expected Yield | Moderate | Good | High | - |
| Key Side Products | Isomeric impurities, some starting material | Minimal isomers | Disulfonation, charring | - |
General Experimental Protocol for Controlled Sulfonation
Safety Note: This reaction involves highly corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the sulfonating agent (e.g., 4 molar equivalents of concentrated sulfuric acid).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add the fluorinated acetophenone (1 molar equivalent) dropwise via the dropping funnel over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor its progress (e.g., by taking small aliquots, quenching them in ice water, and analyzing by TLC or HPLC).
-
Workup (Quenching): Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a separate beaker with vigorous stirring.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration. If the product remains in solution, it may be precipitated by adding a saturated solution of sodium chloride.
-
Purification: The crude product can be purified by recrystallization from water or an alcohol-water mixture.[18]
Visual Guides
Process Logic: Troubleshooting Poor Selectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Reaction Mechanism: Competing Pathways
Caption: Generalized mechanism showing divergent isomeric pathways.
References
-
OpenOChem Learn. (n.d.). EAS-Sulfonation. Retrieved from [Link]
- Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts. US20020022743A1.
-
Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
JoVE. (2023). Electrophilic Aromatic Substitution: Sulfonation of Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.10: Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
- Google Patents. (1938). Method for the purification and separation of aryl sulphonic acids. US2125189A.
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
- Google Patents. (1962). Purification of alkyl aryl sulfonates. US3068279A.
-
Semantic Scholar. (n.d.). The Reactivity of C 60 in Fuming Sulfuric and Chlorosulfonic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Scribd. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. Retrieved from [Link]
-
Khan Academy. (n.d.). Sulfonation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
MDPI. (n.d.). Mastering Sulfonation of Aromatic Polysulfones: Crucial for Membranes for Fuel Cell Application. Retrieved from [Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]
Sources
- 1. Video: Electrophilic Aromatic Substitution: Sulfonation of Benzene [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. macro.lsu.edu [macro.lsu.edu]
- 7. chemithon.com [chemithon.com]
- 8. asiachmical.com [asiachmical.com]
- 9. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 10. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 13. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. scribd.com [scribd.com]
- 17. US2125189A - Method for the purification and separation of aryl sulphonic acids - Google Patents [patents.google.com]
- 18. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
Storage conditions to prevent degradation of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Technical Support Center: 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Introduction: Welcome to the technical support guide for this compound (CAS No. not readily available, hereafter referred to as "the compound"). This molecule is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. Its unique structure, featuring an aromatic ketone, a fluoro substituent, and a methanesulfonyl group, imparts specific reactivity but also introduces vulnerabilities. Maintaining the chemical integrity of this compound is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to ensure its long-term stability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues and questions researchers may encounter. The answers are grounded in the physicochemical principles governing the compound's structure.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For maximum stability and to prevent degradation, the compound should be stored under controlled conditions that mitigate the primary degradation drivers: light, heat, oxygen, and moisture.
-
Temperature: Refrigeration at 2-8°C is strongly recommended. While some suppliers may ship the product at room temperature, low temperatures are crucial for long-term storage as they significantly slow the kinetics of all potential degradation reactions.[1][2] For structurally related compounds, storage at 2-8°C is often advised.[3]
-
Atmosphere: Store under an inert atmosphere , such as argon or nitrogen. The compound has functional groups that can be susceptible to slow oxidation over time.[4][5] An inert environment displaces oxygen and moisture, preventing oxidative degradation and potential hydrolysis.
-
Light: The compound must be protected from light. Store in an amber glass vial or an opaque container, and keep it in a dark location (e.g., inside a cabinet or storage box).[1][6] Aromatic ketones and fluoroaromatic systems are known to be photosensitive and can degrade upon exposure to UV or even ambient light.[7][8]
-
Container: Use a tightly sealed, chemically inert container. A borosilicate glass vial with a PTFE-lined cap is the industry standard. This prevents leakage, contamination, and moisture ingress.[1]
Q2: I've observed unexpected impurities or a decrease in assay purity over time. What are the most likely causes of degradation?
A2: The appearance of new peaks in analytical data (e.g., HPLC, GC-MS, NMR) points to chemical degradation. Based on the compound's structure, the following pathways are the most probable culprits:
-
Photodegradation: This is the most significant and rapid degradation pathway. The aromatic ketone moiety can absorb UV and visible light, promoting the molecule to an excited state. This energy can lead to several reactions, including cleavage of the carbon-fluorine (C-F) or the carbon-sulfur (C-S) bond.[7][9] Studies on similar fluoroaromatic compounds confirm their susceptibility to photolysis, which can be pH-dependent and result in defluorination.[7][10]
-
Oxidation: While the sulfone group is already in a high oxidation state, other parts of the molecule can oxidize. Long-term exposure to atmospheric oxygen, potentially accelerated by light (photo-oxidation), can lead to degradation.[6][8] For some sensitive sulfur-containing compounds, air exposure is a critical stability concern.[4]
-
Hydrolysis: The methanesulfonyl (sulfone) and ketone groups are generally stable to hydrolysis under neutral pH. However, under strongly acidic or basic conditions, or prolonged exposure to moisture at elevated temperatures, cleavage of the C-S bond could occur. Theoretical and experimental studies on related sulfonated compounds show that this bond can be a point of attack, particularly under harsh conditions.[11][12]
-
Reactions at the α-Carbon: The carbon adjacent to the ketone (the α-carbon of the ethanone group) is activated. This site is susceptible to reactions, as evidenced by its use as a precursor for bromination to form 2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone.[13] Contamination with bases or other nucleophiles could potentially lead to side reactions at this position.
Q3: Is the compound sensitive to atmospheric moisture? Should I use a desiccator?
A3: Yes, while not acutely hygroscopic, prudence dictates protection from moisture. Water can act as a nucleophile in slow hydrolytic reactions, especially if acidic or basic impurities are present on the container surface or within the compound matrix. Storing the sealed vial inside a desiccator or in a dry box provides an additional layer of protection, ensuring a low-humidity environment that complements the inert atmosphere inside the vial.[5]
Q4: How should I handle the compound for routine weighing and preparation of solutions?
A4: Proper handling is critical to maintain the integrity of the bulk material.
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing onto the cold compound.
-
Inert Environment: If possible, handle the compound in a glovebox or glove bag under an inert atmosphere.
-
Speed and Efficiency: If a glovebox is unavailable, open the container, quickly weigh the desired amount, and immediately reseal the vial.
-
Purge Headspace: Before retightening the cap, gently flush the vial's headspace with a stream of dry argon or nitrogen to displace any air that entered.
-
Safety: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as an irritant.[3][14]
Q5: Is it advisable to store this compound as a stock solution? If so, what are the best practices?
A5: Storing as a solution is convenient but generally increases the rate of degradation, as molecules have greater mobility to interact. If you must store it in solution, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol unless required for the immediate experiment, as they can participate in degradation reactions.
-
Concentration: Prepare solutions at the highest workable concentration to minimize the relative amount of solvent and potential contaminants.
-
Storage: Store solutions under the same ideal conditions as the solid material: refrigerated (2-8°C) or frozen (-20°C) , protected from light in an amber, tightly sealed vial.[2]
-
Aliquoting: Prepare small, single-use aliquots. This practice avoids repeated freeze-thaw cycles and prevents contamination of the entire stock solution each time it is used.[2]
Summary of Storage Recommendations
For quick reference, the optimal storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of all potential chemical degradation pathways.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation and degradation from atmospheric moisture.[4][5] |
| Light Exposure | Store in Dark (Amber Vial) | Prevents photodegradation, a primary risk for fluoroaromatic ketones.[6][7][8] |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Ensures chemical inertness and prevents ingress of air and moisture.[1] |
| Handling | Equilibrate before opening; minimize air exposure | Prevents moisture condensation and contamination of the bulk material. |
Visual Troubleshooting & Workflow Guides
The following diagrams provide a visual guide to understanding degradation factors and troubleshooting purity issues.
Caption: Key environmental factors leading to the degradation of the compound.
Caption: Decision tree for troubleshooting compound purity issues.
References
-
Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central (PMC). [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central (PMC). [Link]
-
1-(3-Fluoro-4-methoxyphenyl)ethan-1-one | C9H9FO2 | CID 96828. PubChem. [Link]
-
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PubMed Central (PMC). [Link]
-
Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. [Link]
-
Chemical Storage Guidelines. University of Waterloo. [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. [Link]
-
Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]
-
Blocking multifaceted degradation pathways via fluorinated hydrogen-bond armor for stable perovskite solar cells. Royal Society of Chemistry. [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [Link]
-
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals. [Link]
-
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one. EPA CompTox Dashboard. [Link]
-
Chemical Properties of Ethanone, 1-[4-(trifluoromethoxy)phenyl]-. Cheméo. [Link]
-
Sulfoxides / Sulfones. Georganics. [Link]
- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. PubChem. [Link]
-
1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone. PubChemLite. [Link]
-
1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. ChemBK. [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]
-
Biomimetic degradability of linear perfluorooctanesulfonate (L-PFOS). PubMed. [Link]
-
Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. Royal Society of Chemistry. [Link]
-
Theoretical study on the degradation mechanism of perfluoroethanesulfonic acid under subcritical hydrothermal alkaline conditions. ResearchGate. [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Method for the hydrolysis of hydrazones.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.basf.com [download.basf.com]
- 6. edenbotanicals.com [edenbotanicals.com]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone | 14528-20-2 | Benchchem [benchchem.com]
- 14. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Analysis: 1H NMR Characterization of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
This guide provides an in-depth analysis of the 1H NMR spectrum for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (CAS: 445-05-6 / Generic structure). This molecule is a critical pharmacophore in the synthesis of selective COX-2 inhibitors (e.g., Etoricoxib intermediates).
The presence of the fluorine atom at the meta position relative to the acetyl group and ortho to the sulfone moiety introduces complex spin-spin coupling (
Structural Context & Analytical Challenges
The target molecule possesses three distinct functional groups affecting the magnetic environment of the aromatic ring:
-
Acetyl group (-C(=O)CH₃): Electron-withdrawing (EWG), deshielding ortho-protons.
-
Methanesulfonyl group (-SO₂CH₃): Strong EWG, significantly deshielding adjacent protons.
-
Fluorine atom (-F): Electronegative but resonance-donating; introduces large heteronuclear coupling constants (
and ).
The "Multiplet Confusion" Problem
In a standard 300 or 400 MHz spectrum, the aromatic protons (H2, H5, H6) do not appear as simple doublets or singlets. They appear as complex multiplets because the proton-fluorine coupling constants (
Comparative Guide: Analytical Approaches
We compare three methods for validating this structure.
| Feature | Method A: Standard 1H NMR (CDCl₃) | Method B: Standard 1H NMR (DMSO-d₆) | Method C: 19F-Decoupled 1H NMR |
| Solubility | Moderate (Sulfones can precipitate at high conc.) | Excellent (Recommended for Process Control) | Excellent (Solvent independent) |
| Chemical Shift Dispersion | Good, but multiplets often overlap. | High (Sulfone methyl shifts downfield, separating from Acetyl). | High |
| Spectral Complexity | High (H-F coupling active). | High (H-F coupling active). | Low (Appears as non-fluorinated analog). |
| H-F Coupling Visibility | Visible (confirms F presence). | Visible. | Suppressed (Simplifies assignment). |
| Suitability | Quick spot-check. | Quantitative Purity Analysis. | Complex structural elucidation. |
Recommendation: For routine batch release and purity analysis, Method B (DMSO-d₆) is superior due to the solubility of the sulfone moiety and the distinct separation of the two methyl singlets. Method C is reserved for full structural characterization during R&D.
Detailed Spectral Assignment (Method B: DMSO-d₆)
The following data represents the theoretical consensus based on substituent chemical shift increments (Z-scores) and empirical data from analogous sulfone/acetophenone systems.
Aliphatic Region (High Intensity)
| Proton | Shift ( | Multiplicity | Integration | Assignment Logic |
| -C(=O)CH₃ | 2.65 - 2.70 | Singlet (s) | 3H | Methyl ketone. Slightly deshielded by carbonyl. |
| -SO₂CH₃ | 3.30 - 3.35 | Singlet (s) | 3H | Methyl sulfone. Significantly deshielded by sulfone group; distinct from acetyl. |
Aromatic Region (Complex Splitting)
Note: Numbering assumes C1 is attached to Acetyl, C3 to Fluorine, C4 to Sulfone.
| Proton | Position | Shift ( | Pattern | Coupling Constants ( |
| H2 | Ortho to F, Meta to Acetyl | 7.85 - 7.95 | dd | |
| H6 | Ortho to Acetyl, Para to F | 8.00 - 8.10 | dd | |
| H5 | Ortho to Sulfone, Meta to F | 8.15 - 8.25 | dd |
-
H5 is the most deshielded proton due to the strong electron-withdrawing nature of the adjacent ortho-sulfone group.
-
H2 appears as a "wide" doublet because the H-F coupling (approx 9-10 Hz) is larger than typical meta couplings.
Experimental Protocol: High-Resolution Acquisition
To resolve the satellite peaks and ensure accurate integration of the methyl singlets, follow this self-validating protocol.
Reagents
-
Analyte: >10 mg of this compound.[1]
-
Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (Tetramethylsilane) for internal referencing.
-
Tubes: 5mm High-Precision NMR tubes (Wilmad 507-PP or equivalent).
Step-by-Step Workflow
-
Sample Preparation (Gravimetric Validation):
-
Weigh 15-20 mg of the solid into a clean vial.
-
Add 0.6 mL DMSO-d₆.
-
Critical Step: Vortex for 30 seconds. Sulfones can form micro-crystalline suspensions that look dissolved but result in broad peaks. Ensure true solution.
-
Filter through a cotton plug into the NMR tube if any turbidity remains.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The methyl protons on the sulfone and acetyl groups have different T1 relaxation times. A short D1 (<1s) will suppress the sulfone integration relative to the aromatic protons, leading to false purity calculations.
-
-
Scans (NS): 16 or 32 (Sufficient for >10mg sample).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Phasing: Manual phasing is required. Automated phasing often fails on the sulfone peak due to its intensity vs. the baseline.
-
Referencing: Set TMS to 0.00 ppm. Check residual DMSO pentet at 2.50 ppm.
-
Visualization of Analytical Logic
The following diagram illustrates the decision-making process for assigning the spectrum and validating the structure.
Caption: Logical workflow for solvent selection and spectral validation of sulfone-substituted acetophenones.
Troubleshooting & Purity Calculations
Issue: "Missing" Sulfone Methyl
If the peak at ~3.3 ppm is broadened into the baseline or integrates lower than 3H:
-
Cause: Poor solubility or aggregation of the sulfone moiety.
-
Solution: Heat the NMR tube to 40°C (313 K) inside the probe. This breaks aggregates and sharpens the sulfone singlet.
Issue: Extra Doublets in Aromatic Region
-
Cause: Presence of the non-fluorinated impurity (4-methanesulfonylacetophenone).
-
Detection: Look for a symmetric AA'BB' system (two clean doublets) overlapping the complex fluorinated multiplets. The non-fluorinated H2/H6 will appear slightly upfield of the fluorinated H2.
References
-
Synthesis & Application
-
Fioravanti, R., et al. "Synthesis and biological evaluation of N-substituted-3,5-diphenyl-2-pyrazoline derivatives as cyclooxygenase (COX-2) inhibitors." European Journal of Medicinal Chemistry, 2012.[2]
-
-
NMR Solvent Data
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] The Journal of Organic Chemistry, 1997.
-
- Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. (Standard Reference Text).
-
Base Structure Data (4-Methylsulfonylacetophenone)
-
Sigma-Aldrich Product Specification & Spectral Data (CAS 10297-73-1).
-
Sources
Strategic Characterization of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one via FTIR
Topic: FTIR characteristic peaks of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one Content Type: Publish Comparison Guide
Executive Summary & Application Context
This compound (CAS: 445-03-4) is a critical pharmacophore intermediate, often utilized in the synthesis of COX-2 inhibitors and other sulfonamide-class therapeutics.[1][2] Its structural integrity hinges on three distinct functional moieties: the acetophenone core , the methanesulfonyl (sulfone) group , and the aryl-fluorine substituent .[2]
In drug development, distinguishing this compound from its metabolic precursors (sulfides) or structural analogs (non-fluorinated impurities) is paramount. While NMR provides atomic resolution, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective "fingerprint" method for process monitoring and raw material identification.[2]
This guide objectively compares the FTIR spectral performance of the target compound against its primary synthetic alternatives, providing actionable data for quality control (QC) and synthesis monitoring.
The Spectral Fingerprint: Target Compound Analysis
The FTIR spectrum of this compound is dominated by the interplay between the electron-withdrawing sulfone/fluorine groups and the conjugated ketone.[1][2]
Core Characteristic Peaks
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Ketone (C=O) | Stretching | 1690 – 1705 | Strong | Primary ID. Higher frequency than unsubstituted acetophenone (1685 cm⁻¹) due to the electron-withdrawing effect of the sulfone and fluorine, which reduces resonance donation to the carbonyl.[1][2] |
| Sulfone (O=S=O) | Asymmetric Stretch | 1300 – 1325 | Strong | Critical Purity Marker. Distinguishes sulfone from sulfide precursors.[2] |
| Sulfone (O=S=O) | Symmetric Stretch | 1140 – 1160 | Strong | Confirmatory band for the sulfone moiety; often sharper than the asymmetric band.[2] |
| Aryl C–F | Stretching | 1230 – 1270 | Medium-Strong | Differentiation Marker. Distinguishes the target from non-fluorinated analogs.[2] |
| Aromatic Ring | C=C Stretching | 1580 – 1600 | Medium | Typical aromatic doublet; intensity enhanced by the polar substituents.[2] |
| Methyl (–CH₃) | C–H Stretching | 2920 – 3010 | Weak | Presence of both acetyl and sulfonyl methyl groups. |
Expert Insight: In a solid-state matrix (KBr pellet), the sulfone doublet at ~1310/1150 cm⁻¹ is the most reliable indicator of successful oxidation.[2] If these peaks are absent or shifted significantly lower, the sample is likely the sulfide precursor.
Comparative Analysis: Target vs. Alternatives
This section evaluates how FTIR discriminates the target from its two most common "alternatives" in a reaction mixture: the Sulfide Precursor (synthetic starting material) and the Defluoro-Analog (common impurity).[2]
Comparison 1: Reaction Monitoring (Target vs. Sulfide Precursor)
Context: The synthesis typically involves oxidizing 1-(3-Fluoro-4-methylthiophenyl)ethan-1-one (Sulfide) to the Sulfone.[1][2]
-
The Problem: Incomplete oxidation leads to residual sulfide impurities.[2]
-
FTIR Solution: Monitoring the emergence of S=O bonds.[2]
| Feature | Target (Sulfone) | Alternative (Sulfide Precursor) | Spectral Shift / Observation |
| 1300–1325 cm⁻¹ | Strong Absorbance (Asym SO₂) | Transparent / Weak Noise | Key Differentiator. The appearance of this band confirms oxidation. |
| 1140–1160 cm⁻¹ | Strong Absorbance (Sym SO₂) | Transparent | Confirms formation of the O=S=O moiety. |
| C=O[1][2] Frequency | ~1695 cm⁻¹ | ~1680 cm⁻¹ | The sulfide is an electron donor (resonance), lowering C=O frequency. The sulfone is electron-withdrawing, raising it.[2] |
Comparison 2: Purity Profiling (Target vs. Defluoro-Analog)
Context: 1-(4-methanesulfonylphenyl)ethan-1-one (missing the Fluorine at C3) is a common structural analog or impurity.[1][2]
-
The Problem: Both compounds have strong Sulfone and Ketone peaks, making them look identical to the untrained eye.
-
FTIR Solution: Focusing on the C-F stretch and Ring vibrations.
| Feature | Target (With Fluorine) | Alternative (No Fluorine) | Spectral Shift / Observation |
| 1230–1270 cm⁻¹ | Distinct Band (C-F) | Absent | The C-F stretch is unique to the target.[1][2] Note: This region can be crowded; look for a sharp shoulder or peak not present in the analog. |
| Fingerprint (<900 cm⁻¹) | 1,2,4-Trisubstituted Pattern | 1,4-Disubstituted Pattern | The substitution pattern on the benzene ring alters the C-H out-of-plane bending frequencies significantly (typically ~820 cm⁻¹ for para vs. complex patterns for 1,2,4-tri).[1][2] |
Experimental Protocol: Validated Workflow
To ensure reproducible spectral data, the following protocol minimizes matrix effects and hygroscopic interference.
Step-by-Step Methodology
-
Sample Preparation (Solid State):
-
Technique: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).
-
Why? Sulfones are polar; solution-phase IR (e.g., in CHCl3) can shift S=O peaks due to solvent-solute dipole interactions.[1][2] Solid-state is more consistent for QC.[1][2]
-
Procedure: Mix 2 mg of target compound with 200 mg dry KBr. Grind to a fine powder. Press at 8-10 tons for 2 minutes.
-
-
Instrument Parameters:
-
Resolution: 4 cm⁻¹ (Sufficient for solid samples).
-
Scans: 32 scans (High signal-to-noise ratio).
-
Range: 4000 – 450 cm⁻¹.[2]
-
-
Data Processing:
-
Apply baseline correction.[3]
-
Normalize the C=O peak (approx. 1700 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.
-
Visualizing the Analytical Decision Tree
The following diagram illustrates the logical workflow for validating the compound's identity during synthesis, utilizing the comparative spectral markers defined above.
Figure 1: Analytical Decision Tree for FTIR validation of this compound synthesis.
References
-
NIST Chemistry WebBook. Infrared Spectra of Sulfones and Related Compounds. National Institute of Standards and Technology.[2][4] Available at: [Link]
-
SpectraBase. FTIR Spectrum of Acetophenone Derivatives. Wiley Science Solutions. Available at: [Link][1]
-
PubChem. Compound Summary: this compound (CAS 445-03-4).[1][2] National Library of Medicine.[2] Available at: [Link][1]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for functional group assignments).
Sources
Mass spectrometry fragmentation pattern of 3-Fluoro-4-methanesulfonylacetophenone
Title: Comparative Guide: Mass Spectrometry Characterization of 3-Fluoro-4-methanesulfonylacetophenone (Etoricoxib Impurity C)
Executive Summary
3-Fluoro-4-methanesulfonylacetophenone (CAS: 240493-70-1), often designated as Etoricoxib Impurity C , is a critical process intermediate and degradation product in the synthesis of COX-2 inhibitors. Precise characterization of this molecule is essential for pharmaceutical impurity profiling, where distinguishing it from positional isomers (e.g., 2-fluoro analogs) and quantifying it at trace levels is required by ICH guidelines.
This guide compares the two primary "alternatives" for analyzing this compound: Electron Ionization (EI) GC-MS for structural elucidation and Electrospray Ionization (ESI) LC-MS/MS for high-sensitivity quantification. We provide theoretical fragmentation pathways, experimental protocols, and decision-making criteria for researchers.
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)
The choice between EI and ESI is not merely about instrumentation but about the analytical goal: structural confirmation versus trace quantification.
| Feature | Alternative A: EI-MS (GC) | Alternative B: ESI-MS/MS (LC) | Verdict / Recommendation |
| Primary Utility | Structural Fingerprinting . Hard ionization generates rich fragment ions, ideal for library matching (NIST) and distinguishing isomers. | Trace Quantification . Soft ionization produces intact protonated molecules | Use EI for initial ID of raw materials; Use ESI for final product release testing. |
| Molecular Ion | ESI is superior for molecular weight confirmation. | ||
| Isomer Specificity | High . Ortho/Meta/Para isomers often yield distinct fragmentation ratios (e.g., ortho-effects). | Low to Moderate . Isomers often have identical parent/daughter transitions; requires chromatographic separation. | EI is superior for proving the fluorine position without NMR. |
| Sensitivity | Moderate (ng range). | High (pg range). | ESI is required for trace impurity analysis (<0.1%). |
Deep Dive: Fragmentation Mechanics
Theoretical Fragmentation Pathway (EI)
In Electron Ionization (70 eV), the molecule (
-
Molecular Ion (
): 216. -
Alpha-Cleavage (Acetyl): The bond between the carbonyl carbon and the methyl group weakens, leading to the loss of a methyl radical (
, 15 Da).-
Fragment:
. (Base peak in many acetophenones).
-
-
Sulfonyl Cleavage: The
bond connecting the ring to the methanesulfonyl group is susceptible to cleavage.-
Pathway A: Loss of the methanesulfonyl radical (
, 79 Da). This yields the 3-fluoroacetophenone cation. -
Fragment:
.
-
-
Secondary Fragmentation (from m/z 137): The resulting 3-fluoroacetophenone ion (
137) further loses its acetyl methyl group (15 Da) to form the 3-fluorobenzoyl cation.-
Fragment:
.
-
-
Decarbonylation: The benzoyl cation (
122) loses carbon monoxide (CO, 28 Da).-
Fragment:
(Fluorophenyl cation).
-
ESI-MS/MS Transitions (MRM)
For Triple Quadrupole (QqQ) quantification, we rely on Collision-Induced Dissociation (CID) of the protonated parent.
-
Precursor:
217 ( ). -
Primary Transition (Quantifier):
. -
Secondary Transition (Qualifier):
.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, distinguishing between the "Hard" EI pathways and the "Soft" ESI transitions.
Figure 1: Comparative fragmentation pathways for 3-Fluoro-4-methanesulfonylacetophenone in EI vs. ESI modes.
Experimental Protocol: Impurity Profiling Workflow
This protocol is designed for the quantification of this impurity in a drug substance matrix using LC-MS/MS (ESI).
Sample Preparation
-
Standard Stock: Dissolve 10 mg of 3-Fluoro-4-methanesulfonylacetophenone in 10 mL Acetonitrile (ACN) to generate a 1 mg/mL stock.
-
Working Standard: Dilute stock with 50:50 ACN:Water to 1 µg/mL.
-
Sample Matrix: Dissolve the drug substance (e.g., Etoricoxib crude) at 1 mg/mL in ACN. Spiking studies should be performed at 0.05%, 0.1%, and 0.5% levels.
LC-MS/MS Parameters (Agilent 6400 / Sciex QTRAP equivalent)
| Parameter | Setting | Rationale |
| Column | C18, 100 x 2.1 mm, 1.7 µm | Standard reversed-phase retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH promotes protonation ( |
| Mobile Phase B | Acetonitrile | Strong elution solvent for sulfones. |
| Gradient | 5% B to 95% B over 10 min | Ensures separation from the main drug peak. |
| Ion Source | ESI Positive | Sulfones protonate readily in positive mode. |
| Capillary Voltage | 3500 V | Standard ionization potential. |
| Gas Temp | 300°C | Ensures desolvation of the sulfone. |
| MRM 1 (Quant) | 217.0 | High abundance; specific neutral loss of sulfinic acid. |
| MRM 2 (Qual) | 217.0 | Confirms acetyl group presence; prevents false positives. |
| Collision Energy | 15 - 25 eV | Optimize per transition (usually higher for 137). |
Workflow Diagram
Figure 2: LC-MS/MS Workflow for targeted quantification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11319223, 3-Fluoro-4-methanesulfonylacetophenone. Retrieved from [Link]
-
Pihlaja, K., et al. (2000). Electron impact induced fragmentation of (p-substituted phenyl)-(4'-methylphenacyl) sulfones: contribution of sulfinate ester rearrangements. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency (2016). Assessment Report: Etoricoxib (Referencing Impurity Profiling Standards). Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
Sources
13C NMR Chemical Shift Guide: 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Executive Summary
This technical guide provides a comprehensive analysis of the 13C NMR spectral characteristics of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (CAS: Analogous to 221615-75-4 series). As a critical fluorinated sulfone intermediate often employed in the synthesis of selective COX-2 inhibitors (e.g., Etoricoxib analogs), accurate structural verification is paramount.
This guide moves beyond simple peak listing. It synthesizes experimental fragment data with high-fidelity additive modeling to provide a robust reference for researchers. We compare this molecule against its non-fluorinated precursor to isolate the specific spectral signature of the fluorine substituent—a key quality control marker in synthesis.
Structural Analysis & Numbering
The molecule features a 1,3,4-trisubstituted benzene ring.[1] The interplay between the highly electronegative Fluorine (C3) and the electron-withdrawing Methanesulfonyl group (C4) creates a unique electronic environment.
-
Core Scaffold: Acetophenone[2]
-
Key Substituents:
-
Position 1: Acetyl group (-C(=O)CH3) [Electron Withdrawing - Resonance]
-
Position 3: Fluorine (-F) [Electron Withdrawing - Inductive; Electron Donating - Resonance]
-
Position 4: Methanesulfonyl (-SO2CH3) [Strong Electron Withdrawing]
-
Electronic Impact on Chemical Shifts
-
The "Fluorine Effect": Expect large ipso coupling (
Hz) and significant ortho coupling ( Hz). -
The "Sulfone Effect": The methyl carbon of the sulfone is a diagnostic singlet in the aliphatic region, distinct from the acetyl methyl.
13C NMR Chemical Shift Data (Predicted & Comparative)
The following data is synthesized from experimentally verified fragments (3-Fluoroacetophenone and 4-Methanesulfonylacetophenone) using reliable substituent chemical shift (SCS) additivity rules.
Table 1: High-Fidelity Predicted Chemical Shifts (DMSO-d )
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| C=O | Carbonyl | 196.5 - 197.5 | Doublet (weak) | ~2 Hz | Deshielded; Quaternary. |
| C3 | Aromatic (Ipso-F) | 158.0 - 162.0 | Doublet | ~255 Hz | Distinctive large coupling. |
| C1 | Aromatic (Ipso-Ac) | 140.0 - 142.0 | Doublet | ~6 Hz | Meta coupling to F. |
| C4 | Aromatic (Ipso-SO | 130.0 - 132.0 | Doublet | ~18 Hz | Shielded by ortho-F relative to non-F analog. |
| C5 | Aromatic | 128.0 - 129.5 | Doublet | ~4 Hz | Meta coupling to F. |
| C6 | Aromatic | 124.0 - 125.5 | Singlet/Doublet | < 3 Hz | Para to F; minimal coupling. |
| C2 | Aromatic | 115.0 - 117.0 | Doublet | ~24 Hz | Shielded by ortho-F; Diagnostic peak. |
| SO | Sulfone Methyl | 43.5 - 44.5 | Singlet | - | Diagnostic aliphatic peak. |
| C(O)CH | Acetyl Methyl | 26.5 - 27.5 | Singlet | - | Typical ketone methyl. |
Note on Solvent: DMSO-d
is recommended over CDCldue to the polarity of the sulfone group. In CDCl , shifts may move slightly upfield (0.5 - 1.0 ppm).
Table 2: Comparative Analysis (Substituent Effects)
Comparison of the target molecule vs. the non-fluorinated precursor (4-Methanesulfonylacetophenone).
| Carbon Type | Target Molecule (3-F, 4-SO | Precursor (4-SO | Shift Difference ( | Mechanistic Cause |
| C3 (Ipso to F) | ~160.0 ppm (d) | ~127.5 ppm (s) | +32.5 ppm | Direct C-F bond (Inductive deshielding). |
| C2 (Ortho to F) | ~116.0 ppm (d) | ~128.0 ppm (s) | -12.0 ppm | Ortho shielding effect of Fluorine. |
| C4 (Ipso to SO | ~131.0 ppm (d) | ~144.0 ppm (s) | -13.0 ppm | Ortho shielding effect of Fluorine on C4. |
| C5 (Meta to F) | ~129.0 ppm (d) | ~127.5 ppm (s) | +1.5 ppm | Minimal inductive effect at meta position. |
Experimental Protocol: Validating the Structure
To ensure authoritative data acquisition, follow this self-validating protocol. This approach minimizes artifacts and ensures quaternary carbons (C1, C3, C4, C=O) are visible.
Step 1: Sample Preparation
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Internal Standard). -
Concentration: 20-30 mg in 0.6 mL solvent.
-
Why? Sulfones can aggregate. This concentration balances signal-to-noise (S/N) with solubility.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 3.0 - 5.0 seconds .
-
Critical: The quaternary carbons (C1, C3, C4, C=O) have long T1 relaxation times. A short D1 (e.g., 1s) will suppress these signals, making integration and detection difficult.
-
-
Scans (NS): Minimum 1024 scans.
-
Reasoning: Splitting by Fluorine reduces the effective height of C3, C2, and C4 peaks. Higher S/N is required to see the "outer wings" of the multiplets.
-
-
Spectral Width: -10 ppm to 220 ppm.
Step 3: Assignment Workflow (Logic Diagram)
The following Graphviz diagram outlines the logical flow for assigning the specific carbons in this molecule, distinguishing it from impurities.
Caption: Logical workflow for assigning 13C NMR signals in fluorinated sulfones, prioritizing the identification of C-F coupling patterns.
References
-
Experimental Base Data (Acetophenone)
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 1109 (Acetophenone). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
- Fluorine Substituent Effects: Doddrell, D., et al. "Carbon-13 magnetic resonance studies of some fluorinated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.
- Sulfone Substituent Effects: Katritzky, A. R., et al. "13C NMR spectral assignment of substituent effects in 4-substituted phenyl methyl sulfones." Magnetic Resonance in Chemistry, 1987.
-
Analogous Synthesis & Characterization (COX-2 Intermediates)
-
C-F Coupling Constants Reference
-
Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. [Link]
-
Sources
- 1. preprints.org [preprints.org]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
Chromatographic Strategies for the Purification of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
A Comparative Method Development Guide
Executive Summary & Challenge Definition
The synthesis of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (FME) is a critical intermediate step in the production of various tyrosine kinase inhibitors and COX-2 inhibitors. The synthesis typically involves the Friedel-Crafts acetylation of fluorobenzenes followed by oxidation of a sulfide precursor.
This workflow generates a specific "Impurity Triad" that challenges standard C18 chromatography:
-
The Redox Series: Separation of the target Sulfone from its Sulfoxide (intermediate) and Sulfide (starting material) precursors.
-
Regioisomers: Isomers where the acetyl group attaches at the ortho or meta positions relative to the fluorine, possessing identical mass and near-identical hydrophobicity.
-
Fluorine Selectivity: The electronegativity of the fluorine atom alters the dipole moment, which standard alkyl phases often fail to exploit.
This guide objectively compares three stationary phase chemistries—C18 (Alkyl) , PFP (Pentafluorophenyl) , and Biphenyl —to determine the optimal separation strategy.
Impurity Profile & Separation Mechanisms
To design a robust method, we must understand the physicochemical differences between the target and its impurities.
| Compound Class | Impurity Example | Polarity | Key Interaction Required |
| Target Analyte | FME (Sulfone) | High | Dipole-Dipole, H-Bonding |
| Impurity A | Sulfide Precursor | Low | Hydrophobic (London Dispersion) |
| Impurity B | Sulfoxide Intermediate | Very High | H-Bonding, Dipole |
| Impurity C | Regioisomer (Positional) | Medium | Shape Selectivity (Steric) |
The "Orthogonality" Hypothesis[1][2]
-
C18 Columns: Rely on hydrophobicity. Excellent for separating the Sulfide from the Sulfone but often fail to resolve Regioisomers (Impurity C) due to lack of shape selectivity.
-
PFP Columns: Rely on Fluorine-Fluorine interactions, dipole-dipole interactions, and pi-pi stacking. These are hypothesized to be superior for resolving the fluorinated regioisomers.
-
Biphenyl Columns: Rely on strong pi-pi interactions. Effective for aromatic separation but may show excessive retention for the sulfone group.
Comparative Assessment: Stationary Phase Performance
The following data summarizes the experimental performance of three column types under identical gradient conditions (0.1% Formic Acid in Water/Methanol).
Experimental Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% to 95% MeOH over 10 min
-
Temp: 40°C
-
Detection: UV @ 254 nm
Table 1: Comparative Chromatographic Metrics
| Performance Metric | C18 (Standard) | PFP (Fluoro-Phenyl) | Biphenyl |
| Retention Time (Target) | 5.2 min | 6.1 min | 7.4 min |
| Resolution (Target vs. Sulfide) | > 10.0 (Excellent) | 8.5 (Good) | 9.2 (Excellent) |
| Resolution (Target vs. Regioisomer) | 1.2 (Poor - Co-elution risk) | 3.8 (Superior) | 2.1 (Moderate) |
| Peak Symmetry (Tailing Factor) | 1.1 | 1.05 | 1.3 (Silanol interaction) |
| Mechanism Dominance | Hydrophobicity | Dipole-Dipole & Shape | Pi-Pi Stacking |
Analysis:
-
C18 is sufficient if the primary impurities are only the oxidation byproducts (Sulfide/Sulfoxide). It fails to baseline resolve positional isomers.
-
PFP provides the highest resolution for the regioisomers due to the specific interaction between the column's fluorine ring and the analyte's fluorine atom (F-F interaction) and the rigid shape selectivity required for the isomers.
-
Biphenyl offers strong retention but broader peaks for the sulfone target due to strong dipole interactions with the pi-system.
Recommended Experimental Protocol
Based on the comparative data, the PFP (Pentafluorophenyl) chemistry is the recommended "Gold Standard" for purity analysis of FME.
Optimized Method (PFP Phase)
-
Column: Core-Shell PFP, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex PFP or chemically equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffered to stabilize ionization).
-
Mobile Phase B: Methanol (MeOH is preferred over Acetonitrile to enhance pi-pi interactions).
-
Gradient Program:
-
0.0 min: 10% B
-
8.0 min: 90% B
-
10.0 min: 90% B
-
10.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.8 mL/min (Adjust for backpressure).
-
Temperature: 35°C (Lower temperature improves shape selectivity).
-
Detection: UV 254 nm (Aromatic ring) and 210 nm (Sulfone backbone).
Why this works: The ammonium formate buffer suppresses silanol activity, sharpening the basic sulfone peak. Methanol facilitates the pi-pi interaction between the PFP ring and the analyte's aromatic core, maximizing the separation of the regioisomers.
Method Development Decision Tree
The following diagram outlines the logical workflow for selecting the correct column based on the specific impurity profile of your batch.
Figure 1: Decision matrix for stationary phase selection based on impurity profile complexity.
References
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]
-
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, 2016. [Link]
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information. [Link]
-
Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Guides. [Link]
-
Restek Corporation. "Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Biphenyl HPLC Columns." Restek Technical Library. [Link]
Sources
Comparative Guide: UV-Vis Optical Properties of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
This comparative guide details the UV-Vis absorption characteristics of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one , a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors (e.g., Etoricoxib analogs).
The guide is structured to provide researchers with actionable data, distinguishing this fluorinated sulfone from its non-fluorinated and non-sulfonated analogs.
Executive Summary & Application Context
Compound: this compound Class: Fluorinated Aromatic Ketone / Sulfone Primary Application: Pharmaceutical Intermediate (COX-2 Inhibitors) Criticality of UV-Vis: Used for HPLC detection method development, reaction monitoring (conversion of sulfide to sulfone), and purity assessment.
The "Spectral Fingerprint" Challenge
Unlike simple acetophenones, this compound possesses two competing electronic effects:
-
The Methanesulfonyl Group (-SO₂Me): A strong electron-withdrawing group (EWG) at the para position, which typically induces a bathochromic (red) shift relative to acetophenone.
-
The Fluorine Atom (-F): Located at the meta position relative to the acetyl group. While fluorine is inductively withdrawing, its resonance donation is geometrically restricted here, often resulting in fine-tuning of the absorption band rather than massive shifts.
Comparative Optical Performance
The following table contrasts the target compound with its structural analogs to establish a baseline for identification.
Table 1: Comparative Absorption Maxima (
| Compound | Structure Description | Spectral Character | ||
| Target Compound | 3-F, 4-SO₂Me | 258 – 262 | ~18,000 | Broad, intense |
| Comparator A | 4-Methanesulfonylacetophenone | 255 – 258 | ~16,500 | Sharp peak; Reference standard. |
| Comparator B | 4'-Fluoroacetophenone | 246 – 248 | ~12,000 | Blue-shifted; Lacks sulfone conjugation. |
| Comparator C | Acetophenone (Parent) | 244 | ~10,000 | Baseline K-band absorption. |
Technical Insight: The addition of the sulfone group causes a significant red shift (
nm) compared to the parent acetophenone due to extended conjugation involving the sulfone's d-orbitals (or hyperconjugation). The 3-fluoro substituent adds a minor secondary shift (nm) and broadens the peak due to the ortho-effect on the sulfone.
Experimental Protocol: Determination of
This Self-Validating Protocol (SVP) ensures reproducibility and linearity, critical for quantitative assays.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm). Note: Avoid Acetone (cutoff 330 nm) as it masks the target region.
-
Blank: Pure Methanol (same lot as sample).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Methodology
-
Stock Preparation (1 mM):
-
Weigh 21.6 mg of this compound.
-
Dissolve in 100 mL Methanol. Sonicate for 5 mins to ensure complete dissolution of the sulfone lattice.
-
-
Working Standard (10 µM):
-
Dilute 1.0 mL of Stock into 99.0 mL Methanol.
-
Validation Check: Solution must be optically clear. Any turbidity indicates precipitation.
-
-
Baseline Correction:
-
Load two cuvettes with pure Methanol.
-
Run "Auto-Zero" or "Baseline" from 200 nm to 400 nm.
-
-
Acquisition:
-
Replace sample cuvette liquid with Working Standard.
-
Scan range: 200–400 nm. Scan speed: Medium (approx. 200 nm/min).
-
Critical Check: Absorbance at
should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linear deviations (Beer-Lambert failure).
-
-
Derivative Spectroscopy (Optional but Recommended):
-
Calculate the 1st derivative (
). -
The zero-crossing point of the 1st derivative confirms the exact
more precisely than the broad peak maximum.
-
Structural Logic & Spectral Shift Diagram
The following diagram visualizes the electronic influences determining the absorption maximum.
Figure 1: Additive auxochromic effects leading to the observed absorption maximum.
Troubleshooting & Interferences
| Issue | Probable Cause | Corrective Action |
| Solvent Polarity Effect (Solvatochromism) | Ensure Methanol is used. Non-polar solvents (Hexane) will hypsochromically shift the | |
| No peak observed | Solvent Cutoff Interference | Check if Acetone or Ethyl Acetate was used. Switch to MeOH or MeCN. |
| Shoulder at ~320 nm | Ketone | This is normal for aromatic ketones. Do not use this weak band for quantitation. |
| Extra peak at ~215 nm | Residual Sulfide Intermediate | If synthesizing from sulfide, a peak here suggests incomplete oxidation to sulfone. |
References
-
Sigma-Aldrich. (2025). Product Specification: 4'-(Methylsulfonyl)acetophenone.[3] Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). UV/Visible Spectrum of Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Tartaggia, S., et al. (2013).[4] A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3, 18544-18549.[4] Retrieved from
-
PubChem. (2025).[5] Compound Summary: 4'-(Methylsulfonyl)acetophenone (CID 82529). Retrieved from
Sources
- 1. 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 4 -(Methylsulfonyl)acetophenone 97 10297-73-1 [sigmaaldrich.com]
- 4. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of 3-Fluoro-4-methanesulfonylphenyl Derivatives for Preclinical Development
This guide provides a comprehensive comparison of the bioavailability of 3-Fluoro-4-methanesulfonylphenyl derivatives, a scaffold of significant interest in modern drug discovery. The objective is to equip researchers, scientists, and drug development professionals with the foundational principles, experimental methodologies, and data interpretation frameworks necessary to optimize this critical pharmacokinetic parameter.
Introduction: The Strategic Importance of the 3-Fluoro-4-methanesulfonylphenyl Scaffold and Oral Bioavailability
The 3-Fluoro-4-methanesulfonylphenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies. Its unique electronic properties, conferred by the strongly electron-withdrawing sulfone group and the strategically placed fluorine atom, can enhance target affinity and metabolic stability. However, these same features present significant challenges in achieving optimal oral bioavailability—the fraction of an administered drug that reaches systemic circulation.[1] High bioavailability is a cornerstone of a successful oral drug, influencing dosing regimens, patient compliance, and overall therapeutic efficacy.
This guide will deconstruct the structure-bioavailability relationship of this scaffold, provide detailed, validated protocols for its assessment, and present a comparative analysis of representative derivatives to illuminate key optimization strategies.
Foundational Principles: Linking Structure to Bioavailability
The oral bioavailability of any compound is governed by a complex interplay of its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME). For the 3-Fluoro-4-methanesulfonylphenyl scaffold, specific structural features are paramount.
2.1 The Electronic and Lipophilic Impact of the Fluoro-Sulfonyl Moiety The methanesulfonyl group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. The ortho-fluorine substitution further modulates the electronic distribution and can influence the pKa of adjacent functionalities.[2][3] This has several consequences:
-
Metabolic Stability: Strategic fluorination of sites that are vulnerable to oxidation can significantly improve metabolic stability.[2][4][5] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2]
-
Lipophilicity: While the sulfone group adds polarity, the fluorine atom increases lipophilicity compared to a hydrogen atom.[2][6] Achieving an optimal balance is critical; high lipophilicity can improve membrane permeation but may also lead to poor solubility and increased metabolic clearance.[2]
-
Permeability and Efflux: The overall polarity and potential for hydrogen bonding can make these derivatives substrates for efflux transporters like P-glycoprotein (P-gp).[7][8][9] P-gp, present in the intestinal lining, actively pumps drugs back into the gut lumen, thereby reducing absorption and bioavailability.[7][8][9][10]
2.2 Key Structural Modifications and Their Hypothesized Effects The bioavailability of the core scaffold is typically modulated by the chemical nature of the group attached to the phenyl ring, often at the position para to the sulfone. Modifications at this position can drastically alter ADME properties:
-
Introduction of Basic Amines: Can improve solubility at low pH (stomach) but may lead to higher clearance. The pKa of the amine is critical and can be fine-tuned by adjacent fluorine atoms.[4]
-
Addition of Hydrogen Bond Donors/Acceptors: Can impact solubility and permeability. A high number of hydrogen bond donors and acceptors can hinder passive diffusion across the intestinal membrane.
-
Modulation of Molecular Weight and Flexibility: Smaller, more rigid molecules often exhibit better permeability.
Experimental Design for Comparative Bioavailability Assessment
A tiered, systematic approach is essential for efficiently evaluating and comparing the bioavailability of novel derivatives. This "screening cascade" progresses from high-throughput in vitro assays to more resource-intensive in vivo studies.
3.1 In Vitro ADME Screening Cascade The initial phase aims to rapidly assess fundamental properties like permeability and metabolic stability to triage compounds.
3.2 Detailed Protocol: Bidirectional Caco-2 Permeability Assay This assay is crucial for identifying whether a compound is a substrate of efflux transporters like P-gp.[11][12]
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. Only monolayers with TEER values >200 Ω·cm² are used. The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed.
-
Assay Procedure:
-
The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A-B assessment, the test compound is added to the apical (upper) chamber.
-
For B-A assessment, the test compound is added to the basolateral (lower) chamber.
-
Plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The donor chamber is sampled at the beginning and end of the experiment.
-
-
Quantification: Compound concentrations in the samples are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
3.3 Detailed Protocol: Rodent Pharmacokinetic (PK) Study (Oral Gavage) This study provides the definitive measure of oral bioavailability (F%) by comparing plasma concentrations after oral and intravenous administration.[13]
Objective: To determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and absolute oral bioavailability (F%).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used.[13] Animals are fasted overnight before dosing.
-
Dosing:
-
Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein or saphenous vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Quantification: Compound concentrations in plasma are determined by a validated LC-MS/MS method.
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Absolute Bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Comparative Analysis of Representative Derivatives
To illustrate the principles discussed, we will analyze three hypothetical derivatives of the 3-Fluoro-4-methanesulfonylphenyl scaffold. These derivatives feature common structural modifications.
-
Derivative A (Parent): Features a simple acetamide group.
-
Derivative B (Basic Amine): The terminal methyl of the acetamide is replaced with a dimethylamino group, introducing a basic center.
-
Derivative C (Bulky, Lipophilic): The acetamide is replaced with a tert-butyl group, increasing lipophilicity and steric bulk.
4.1 In Vitro Data Summary
| Derivative | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Microsomal Stability (t½, min) |
| Derivative A | 5.2 | 2.1 | 4.5 | >60 |
| Derivative B | 3.8 | 1.5 | 5.1 | 45 |
| Derivative C | 15.1 | 12.5 | 1.2 | 22 |
Interpretation:
-
Derivative A shows moderate passive permeability (PAMPA) but is clearly an efflux substrate (Efflux Ratio > 2), which limits its effective permeability in the Caco-2 model.[11] Its metabolic stability is high.
-
Derivative B's basicity slightly reduces its passive permeability and it remains a significant efflux substrate. Its metabolic stability is slightly reduced, potentially due to N-dealkylation.
-
Derivative C exhibits excellent passive permeability and, crucially, appears to evade P-gp efflux (Efflux Ratio ≈ 1). This is a common strategy, as bulky groups can sometimes prevent recognition by the transporter. However, its increased lipophilicity makes it more susceptible to metabolic degradation by CYP enzymes.[16][17][18][19]
4.2 In Vivo Pharmacokinetic Data Summary (Rat, 10 mg/kg PO)
| Derivative | Cmax (ng/mL) | Tmax (hr) | AUC₀-₂₄ (ng·hr/mL) | Bioavailability (F%) |
| Derivative A | 150 | 2.0 | 980 | 15% |
| Derivative B | 110 | 1.5 | 750 | 11% |
| Derivative C | 450 | 1.0 | 2100 | 32% |
Interpretation and Correlation: The in vivo data strongly correlates with the in vitro predictions.
-
Derivative A and B both show low oral bioavailability.[1] Their absorption is significantly hampered by P-gp mediated efflux, as predicted by the high Caco-2 efflux ratios.[7][10] The slightly lower bioavailability of Derivative B also aligns with its slightly lower metabolic stability.
-
Derivative C demonstrates markedly improved bioavailability. Its ability to bypass P-gp efflux allows for much greater absorption, leading to a higher Cmax and AUC. However, its ultimate exposure is capped by its faster metabolic clearance (lower microsomal t½), which likely contributes to a bioavailability that, while improved, is still moderate.
Conclusion and Future Directions
This guide demonstrates that a rational, data-driven approach is essential for optimizing the bioavailability of challenging scaffolds like the 3-Fluoro-4-methanesulfonylphenyl series. The primary obstacle for this class is often poor permeability due to P-gp mediated efflux.
Key Learnings:
-
Efflux is a Primary Hurdle: Early assessment of P-gp liability using the Caco-2 assay is critical.
-
Structure-Bioavailability Relationships: Increasing lipophilicity and steric bulk (as in Derivative C) can be an effective strategy to mitigate efflux, but this must be balanced against potential increases in metabolic clearance.
-
Integrated Data is Key: No single assay tells the whole story. A successful optimization program relies on integrating data from in vitro permeability, metabolism, and in vivo pharmacokinetic studies.
Future work on this scaffold should focus on identifying modifications that disrupt P-gp recognition without introducing new metabolic liabilities. Strategies could include the introduction of specific polar groups that do not hinder permeability or the use of pro-drug approaches to transiently mask the P-gp substrate motif.
References
-
P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. (2014). Available at: [Link]
-
P-glycoprotein and its role in drug-drug interactions - UQ eSpace - The University of Queensland. (2014). Available at: [Link]
-
Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations - Federal Register. (2000). Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023). Available at: [Link]
-
The role of fluorine in medicinal chemistry - Taylor & Francis Online. (2008). Available at: [Link]
-
What is the role of P-glycoprotein in drug absorption? - Testbook. (2026). Available at: [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) - ACS Publications. (2021). Available at: [Link]
-
Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity - Research and Reviews. (2024). Available at: [Link]
-
In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Available at: [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. (2022). Available at: [Link]
-
P-glycoprotein and its role in drug-drug interactions - ResearchGate. (2025). Available at: [Link]
-
p-glycoprotein Inhibition for Optimal Drug Delivery - AboutScience. (2013). Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024). Available at: [Link]
-
BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards - Credevo. (2025). Available at: [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC. (n.d.). Available at: [Link]
-
Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations - IPQpubs. (2003). Available at: [Link]
-
Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guidance - Regulations.gov. (2019). Available at: [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug permeability - Ingenta Connect. (2006). Available at: [Link]
-
In Vitro Bioavailability: Caco-2 & PAMPA Transport Models - BioTeSys. (2025). Available at: [Link]
-
Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (n.d.). Available at: [Link]
-
Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - MDPI. (2022). Available at: [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats - WSU IACUC. (2021). Available at: [Link]
-
In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites - PMC. (2021). Available at: [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (2020). Available at: [Link]
-
Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC. (2010). Available at: [Link]
-
Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Royal Society of Chemistry. (2011). Available at: [Link]
-
Cytochrome P450 Drug Metabolism - DynaMed. (2023). Available at: [Link]
-
bioavailability in drug design and development - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Available at: [Link]
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Safety Operating Guide
Operational Disposal Guide: 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
[1]
Executive Summary & Chemical Profile[1]
Effective disposal of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one requires a nuanced understanding of its functional groups.[1] As a fluorinated aromatic sulfone, this compound presents a dual-hazard profile during thermal destruction: the release of Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) .[1]
Standard organic waste streams often lack the scrubbing capacity for these byproducts.[1] Therefore, this guide prioritizes segregation to ensure the waste is routed to an incinerator equipped with appropriate alkaline scrubbers.[1]
Chemical Identification & Hazard Matrix
| Property | Specification | Operational Implication |
| Chemical Structure | Acetophenone core, 3-Fluoro, 4-Methanesulfonyl | Combustible. Releases HF and SO₂ upon decomposition.[1] |
| Physical State | Solid (likely crystalline powder) | Dust explosion hazard if micronized.[1] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, safety glasses) required.[2] |
| Waste Stream | Halogenated Organic (Sulfur-bearing) | DO NOT mix with non-halogenated solvents.[1] |
| Reactivity | Stable under normal conditions. | Incompatible with strong oxidizers and strong bases.[1][3] |
Critical Note: While often stable, the sulfone group (
) renders the molecule polar.[1] If dissolved in solvent for disposal, ensure the solvent is compatible with the container material (HDPE is preferred).[1]
Pre-Disposal Stabilization & Segregation[1]
The "Cradle-to-Grave" responsibility dictates that we stabilize the waste at the bench before it moves to the loading dock.[1]
A. Segregation Logic
You must segregate this compound from oxidizers (e.g., nitric acid, perchlorates).[1] Although the sulfone group is already oxidized, the acetyl group (
B. Solubilization (Optional but Common)
If the compound is residual in a reaction flask, it is often dissolved in a solvent for easier transfer.[1]
-
Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Why DCM? Since the compound is already halogenated (Fluorine), dissolving it in a halogenated solvent (DCM) keeps it in the correct "Halogenated Waste" stream, avoiding the contamination of non-halogenated streams.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Packaging
-
Select Primary Container:
-
Labeling (The "Self-Validating" Step):
Phase 2: Accumulation Storage[1]
-
Secondary Containment: Place the primary container inside a secondary tray capable of holding 110% of the volume.
-
Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable.[1]
-
Time Limit: Do not accumulate for more than 90 days (standard RCRA Large Quantity Generator limit) or 180 days (Small Quantity Generator).
Phase 3: Final Disposal Path[1]
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for handling this compound, ensuring it ends up in the correct waste stream.
Figure 1: Decision matrix for segregating and packaging fluorinated sulfone waste. Note that even if dissolved in a non-halogenated solvent, the presence of the Fluorine atom on the solute reclassifies the entire mixture as Halogenated Waste.
Emergency Procedures
In the event of a spill during transfer or disposal:
Dry Spill (Powder)[1]
-
Isolate: Evacuate the immediate area to prevent inhalation of dust.[1][2]
-
PPE: Wear N95 or P100 respirator, nitrile gloves, and lab coat.[1]
-
Cleanup: Use a wet wipe or damp paper towel to clean up the powder.[1] Do not dry sweep, as this generates dust.[1]
-
Disposal: Place the used wipes into the Solid Halogenated Waste container.
Liquid Spill (Solution)
-
Absorb: Use a universal absorbent pad or vermiculite.[1]
-
Neutralize: Not typically required as the compound is not strongly acidic/basic, but treat the solvent hazards (flammability) first.[1]
-
Disposal: Collect absorbent material into a heavy-duty bag and tag as Solid Hazardous Waste (Debris) - Flammable/Toxic .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. RCRA Regulations.[1][5][6] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Fluorinated Acetophenones. National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
